6,6-dimethoxyhexanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153706-85-5 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6,6-dimethoxyhexanoic acid |
InChI |
InChI=1S/C8H16O4/c1-11-8(12-2)6-4-3-5-7(9)10/h8H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
DYGKLHQONXPPKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCC(=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 6,6-Dimethoxyhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 6,6-dimethoxyhexanoic acid, a valuable building block in pharmaceutical and chemical research. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a bifunctional molecule featuring a terminal carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. This unique structure makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including but not limited to, enzyme inhibitors, signaling pathway modulators, and functionalized polymers. The presence of the acetal group allows for selective manipulation of the carboxylic acid moiety while the aldehyde remains protected, offering a strategic advantage in multi-step synthetic sequences. This guide outlines a reliable and well-documented pathway for the preparation of this compound, starting from the readily available precursor, cyclohexene.
Overview of the Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from cyclohexene:
-
Ozonolytic Cleavage: Cyclohexene undergoes ozonolysis in the presence of methanol to yield methyl 6-oxohexanoate. This reaction cleaves the cyclic olefin to form a linear C6 chain with a terminal aldehyde and a methyl ester.
-
Acetalization: The aldehyde group of methyl 6-oxohexanoate is then protected as a dimethyl acetal to form methyl 6,6-dimethoxyhexanoate. This step is crucial to prevent unwanted side reactions of the aldehyde in the subsequent hydrolysis step.
-
Hydrolysis: Finally, the methyl ester of methyl 6,6-dimethoxyhexanoate is hydrolyzed under basic conditions to afford the target molecule, this compound.
This synthetic approach is robust and provides good overall yields. The following sections provide detailed experimental procedures and quantitative data for each of these steps.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step in the synthesis of this compound.
Table 1: Synthesis of Methyl 6-Oxohexanoate from Cyclohexene
| Parameter | Value |
| Starting Material | Cyclohexene |
| Key Reagents | Ozone, Methanol, Dichloromethane, Dimethyl Sulfide |
| Reaction Temperature | -78 °C |
| Reaction Time | Not specified (reaction monitored by color change) |
| Product | Methyl 6-oxohexanoate |
| Yield | 65-72% |
Table 2: Synthesis of Methyl 6,6-Dimethoxyhexanoate from Methyl 6-Oxohexanoate
| Parameter | Value |
| Starting Material | Methyl 6-oxohexanoate |
| Key Reagents | Methanol, p-Toluenesulfonic acid |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Product | Methyl 6,6-dimethoxyhexanoate |
| Yield | Not specified in the provided literature |
Table 3: Synthesis of this compound from Methyl 6,6-Dimethoxyhexanoate (Analogous Procedure)
| Parameter | Value |
| Starting Material | Methyl 6,6-dimethoxyhexanoate |
| Key Reagents | Sodium Hydroxide, Water, Sulfuric Acid |
| Reaction Temperature | 80-90 °C |
| Reaction Time | Not specified (reaction monitored until completion) |
| Product | This compound |
| Yield | ~96% (based on an analogous hydrolysis)[1] |
Experimental Protocols
Step 1: Synthesis of Methyl 6-Oxohexanoate from Cyclohexene
Procedure:
A solution of cyclohexene (0.075 mol) in a mixture of dichloromethane (250 mL) and methanol (50 mL) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed by bubbling nitrogen gas through the solution until the blue color disappears. Dimethyl sulfide (0.150 mol) is added, and the mixture is stirred for 12 hours. The reaction mixture is concentrated, and the residue is taken up in dichloromethane. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation to give methyl 6-oxohexanoate.
Step 2: Synthesis of Methyl 6,6-Dimethoxyhexanoate from Methyl 6-Oxohexanoate
Procedure:
To a solution of methyl 6-oxohexanoate in methanol, a catalytic amount of p-toluenesulfonic acid is added. The reaction mixture is stirred at room temperature for 4 hours. The solution is then washed with aqueous sodium bicarbonate and water. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 6,6-dimethoxyhexanoate.
Step 3: Synthesis of this compound from Methyl 6,6-Dimethoxyhexanoate (Analogous Procedure)[1]
Procedure:
A mixture of methyl 6,6-dimethoxyhexanoate, a 30% aqueous solution of sodium hydroxide (1.02-1.05 equivalents), and water is heated to 80-90 °C and stirred until the hydrolysis is complete (monitoring by TLC or GC is recommended). The reaction mixture is then cooled to 50-60 °C, and the pH is adjusted to 1-2 by the addition of 10-20% sulfuric acid, which causes the product to precipitate. The mixture is stirred for an additional hour and then cooled to 20-30 °C. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.[1]
Visualizations
The following diagrams illustrate the synthesis pathway and the logical workflow of the process.
Caption: Overall synthesis pathway of this compound.
Caption: Detailed experimental workflow for the synthesis.
References
Physicochemical Properties of 6,6-dimethoxyhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known and predicted physicochemical properties of 6,6-dimethoxyhexanoic acid. Due to a scarcity of published experimental data for this specific compound, this document combines computational predictions with established, generalized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical analysis.
Core Physicochemical Data
The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that apart from the molecular formula and weight, the listed values are computational predictions and should be verified through experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 176.21 g/mol | --INVALID-LINK--[2] |
| Predicted Boiling Point | 265.2 ± 30.0 °C | --INVALID-LINK--[2] |
| Predicted Density | 1.046 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| Predicted XlogP | 0.7 | --INVALID-LINK--[1] |
| Predicted pKa | Not available | N/A |
| Experimental Melting Point | Not available | N/A |
| Experimental Solubility | Not available | N/A |
Experimental Protocols for Physicochemical Characterization
The following sections outline standard experimental methodologies for determining the fundamental physicochemical properties of a carboxylic acid like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with high precision using a melting point apparatus and capillary tubes.
Methodology:
-
Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.
Diagram: Workflow for Physicochemical Property Determination
Caption: Workflow for Physicochemical Characterization.
Boiling Point Determination (Thiele Tube Method)
For liquid compounds, the boiling point can be determined using a small amount of sample with a Thiele tube.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the sample.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter for ionizable compounds and can be determined by potentiometric titration.[3]
Methodology:
-
Sample Preparation: A precise amount of the carboxylic acid is dissolved in a known volume of water or a suitable co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the solubility of a compound in water.
Methodology:
-
Equilibration: An excess amount of the solid or liquid compound is added to a known volume of water in a flask.
-
Shaking: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved and dissolved compound.
-
Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.
Methodology:
-
Solvent System: A solution of the compound is prepared in either n-octanol or water.
-
Partitioning: The solution is placed in a separatory funnel with the other immiscible solvent (either water or n-octanol, respectively). The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[4]
References
In-depth Technical Guide: 6,6-dimethoxyhexanoic acid
CAS Number: 153706-85-5 IUPAC Name: 6,6-dimethoxyhexanoic acid
Introduction
This compound is an organic compound and a derivative of hexanoic acid. This technical guide provides a summary of its identification, properties, and a theoretical synthesis pathway. It is important to note that while the compound is listed in chemical databases, there is a notable scarcity of in-depth technical and experimental data in publicly accessible scientific literature. This guide is intended for researchers, scientists, and professionals in drug development who may be interested in this molecule.
Chemical and Physical Properties
The following table summarizes the available quantitative data for this compound. Much of the data is predicted due to the limited experimental information available.
| Property | Value | Source |
| CAS Number | 153706-85-5 | [1] |
| Molecular Formula | C8H16O4 | [1] |
| Molecular Weight | 176.21 g/mol | - |
| IUPAC Name | This compound | - |
| Boiling Point | 265.2 ± 30.0 °C (Predicted) | - |
| Density | 1.046 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 4.76 ± 0.10 (Predicted) | - |
Experimental Protocols
Theoretical Synthesis Protocol:
-
Starting Material: 6-oxohexanoic acid.
-
Reagents: Methanol (as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reaction: The 6-oxohexanoic acid would be dissolved in an excess of methanol. The acid catalyst would then be added to the solution.
-
Mechanism: The acid catalyst protonates the carbonyl oxygen of the aldehyde group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This process occurs twice, with the elimination of a water molecule, to form the dimethyl acetal.
-
Work-up and Purification: The reaction would likely be neutralized with a weak base, followed by removal of the excess methanol under reduced pressure. The resulting crude product would then be purified, potentially through extraction and column chromatography, to isolate the pure this compound.
Logical Relationships and Workflows
Below is a diagram illustrating the theoretical synthesis workflow for this compound from 6-oxohexanoic acid.
Caption: A diagram showing the theoretical synthesis of this compound.
Signaling Pathways and Biological Activity
There is no available information in the scientific literature regarding any signaling pathways in which this compound is involved. Furthermore, its biological activity and potential applications in drug development have not been described in published research. The lack of data in these areas suggests that the compound is likely not widely studied or utilized in biological or pharmaceutical research at this time.
Conclusion
This compound is a known chemical compound with the CAS number 153706-85-5. While its basic chemical properties can be found in several databases, there is a significant lack of in-depth technical information, including detailed experimental protocols for its synthesis, comprehensive physicochemical data, and any information on its biological activity or potential applications. For researchers and scientists, this represents an area where further investigation is needed to fully characterize this molecule and explore its potential uses.
References
A Historical Perspective on 6,6-Dimethoxyhexanoic Acid: Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Dimethoxyhexanoic acid and its esters are valuable intermediates in organic synthesis, finding potential applications in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a detailed historical account of a key synthetic procedure for a precursor, methyl 6,6-dimethoxyhexanoate, as documented in the historical chemical literature. The focus is on providing a comprehensive and practical understanding of the methodology, including detailed experimental protocols and quantitative data, to aid researchers in their scientific endeavors.
Synthesis of Methyl 6,6-Dimethoxyhexanoate
The primary historical method for the preparation of methyl 6,6-dimethoxyhexanoate is detailed in Organic Syntheses, a reputable collection of verified and peer-reviewed procedures for the synthesis of organic compounds. The following sections provide a comprehensive breakdown of this established protocol.
Experimental Protocol
The synthesis of methyl 6,6-dimethoxyhexanoate is achieved through the oxidative cleavage and subsequent methylation of 1-methoxycyclohexene.
Materials and Equipment:
-
1-Methoxycyclohexene
-
Methanol (anhydrous)
-
Ozone (O₃)
-
Oxygen (O₂)
-
Dimethyl sulfide
-
Sodium bicarbonate
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Ozonolysis reactor equipped with a gas inlet tube, a mechanical stirrer, and a low-temperature thermometer
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Ozonolysis: A solution of 1-methoxycyclohexene in anhydrous methanol is cooled to -78 °C in an ozonolysis reactor. A stream of ozone in oxygen is then bubbled through the solution. The reaction is monitored until the blue color of ozone persists, indicating the complete consumption of the starting material.
-
Reductive Work-up: The excess ozone is removed by purging the solution with nitrogen. Dimethyl sulfide is then added to the reaction mixture at -78 °C to reduce the intermediate ozonide. The mixture is allowed to warm to room temperature and stirred overnight.
-
Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by distillation under reduced pressure to yield pure methyl 6,6-dimethoxyhexanoate.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of methyl 6,6-dimethoxyhexanoate as described in the historical literature.
| Parameter | Value |
| Reactants | |
| 1-Methoxycyclohexene | 1.00 mole |
| Methanol | 1.5 L |
| Ozone | Excess |
| Dimethyl sulfide | 1.20 moles |
| Product | |
| Yield of methyl 6,6-dimethoxyhexanoate | 75-80% |
| Physical Properties | |
| Boiling Point | 98-100 °C at 15 mmHg |
| Refractive Index (n²⁰/D) | 1.4280 |
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of methyl 6,6-dimethoxyhexanoate.
The Role of 6,6-Dimethoxyhexanoic Acid in Synthetic Chemistry and Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6,6-Dimethoxyhexanoic acid is a chemical entity that has found its niche not as a biologically active molecule itself, but as a crucial synthetic intermediate in the development of complex molecules with therapeutic potential. Extensive literature searches have not revealed any direct biological activity of this compound. Instead, its significance lies in its utility as a building block, particularly in the synthesis of chiral amino acids and their derivatives, which are cornerstones of many drug discovery programs. This guide provides a comprehensive overview of the synthesis of this compound and its documented applications as a precursor to biologically relevant compounds.
Synthesis of this compound
The preparation of this compound has been reported through the oxidation of 2-methoxycyclohexanone. A typical laboratory-scale synthesis is described below.
Experimental Protocol: Synthesis from 2-Methoxycyclohexanone
Materials:
-
2-Methoxycyclohexanone
-
Nickel(II) bis(2,2-dimethylpropanoato) (Ni(dmp)₂)
-
Isobutyraldehyde (iBuCHO)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Oxygen (O₂)
Procedure:
-
A mixture of 2-methoxycyclohexanone (1.0 mmol), Ni(dmp)₂ (1.0 mol%), and isobutyraldehyde (3.0 mmol) is prepared in dichloromethane (5.0 mL).
-
The reaction mixture is stirred at room temperature under an atmospheric pressure of oxygen.
-
The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes, as indicated by the consumption of the starting material.
-
Upon completion, methanol (5.0 mL) is added to the reaction mixture.[1]
Note: This protocol provides the general steps for the synthesis. Purification and isolation would typically follow, which may involve chromatographic techniques to obtain the pure this compound.
Application as a Synthetic Intermediate
The primary value of this compound in the pharmaceutical and life sciences industries is its role as a precursor in the synthesis of more complex and biologically active molecules. Its structure provides a versatile scaffold for the introduction of various functional groups.
Chiral Amino Acid Synthesis
A significant application of this compound is in the enzymatic synthesis of L-2-amino-6,6-dimethoxyhexanoic acid. This chiral amino acid is a valuable building block for the synthesis of peptidomimetics and other complex drug candidates.[2][3] Nitrilase enzymes have been a focus of research for their ability to catalyze the enantioselective hydrolysis of a nitrile precursor to the corresponding carboxylic acid, offering a green and efficient alternative to traditional chemical synthesis.[2][3]
The methyl ester of (S)-2-amino-6,6-dimethoxyhexanoic acid has been documented as an intermediate in the preparation of dual-action inhibitors, such as those targeting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which have applications in the treatment of cardiovascular diseases.[4] For instance, it is a key component in the synthesis of the dual inhibitor [4S-[4α(R*),7α,10aβ]]-octahydro-4-[(2-mercapto-1-oxo-3-phenylpropyl)-amino]-5-oxo-7H-pyrido[2,1-b][2][3]thiazepine-7-carboxylic acid.[4]
Furthermore, intermediates derived from this compound, such as (S)-2-[N-[N-[(Phenylmethoxy)carbonyl]-S-acetyl-L-cysteinyl]amino]-6,6-dimethoxyhexanoic acid methyl ester, are utilized in the synthesis of compounds with potential antihypertensive properties.[5]
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of biologically relevant molecules.
Caption: Synthetic utility of this compound as an intermediate.
Quantitative Data and Biological Activity
As of the latest available data, there are no published studies detailing the specific biological activity of this compound. Consequently, quantitative data such as IC₅₀, EC₅₀, or other pharmacological parameters are not available. The focus of existing research has been on its synthesis and subsequent use in the preparation of other compounds. Therefore, tables summarizing quantitative biological data cannot be provided.
Signaling Pathways
Due to the absence of demonstrated biological activity for this compound, there are no known signaling pathways that are modulated by this compound. Research has not yet explored its potential interactions with biological targets.
Conclusion
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US8906663B2 - Nitrilases - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patents.justia.com [patents.justia.com]
- 5. LT3626B - Compounds containing a fused bicycle ring and processing thereof - Google Patents [patents.google.com]
Theoretical Modeling of 6,6-Dimethoxyhexanoic Acid: A Computational Guide for Drug Discovery Professionals
Introduction
6,6-Dimethoxyhexanoic acid is a small organic molecule with potential applications in drug development due to its functional groups, which can participate in various biological interactions. As with any novel compound of pharmaceutical interest, a thorough understanding of its physicochemical properties, conformational landscape, and potential interactions with biological systems is paramount. This technical guide provides a comprehensive overview of a theoretical modeling workflow for this compound, offering researchers and drug development professionals a roadmap for in silico characterization. The methodologies outlined herein are standard computational chemistry techniques aimed at predicting the molecule's behavior and guiding further experimental studies.
Molecular Properties and Structure
The foundational step in the theoretical modeling of any molecule is to establish its basic physicochemical properties. For this compound, these have been determined from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C8H16O4 | PubChem[1] |
| Molecular Weight | 176.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC(CCCCC(=O)O)OC | PubChem[1] |
| InChI | InChI=1S/C8H16O4/c1-11-8(12-2)6-4-3-5-7(9)10/h8H,3-6H2,1-2H3,(H,9,10) | PubChem[1] |
Theoretical Modeling Workflow
A multi-faceted computational approach is essential for a thorough in silico analysis of this compound. The following workflow outlines a logical progression from fundamental quantum mechanical calculations to more complex simulations of biological interactions.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound.[2] These calculations provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.[2]
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-31G(d,p) Pople-style basis set.
-
Solvation Model: Implicit solvation model, such as the Polarizable Continuum Model (PCM), using water as the solvent to mimic physiological conditions.
-
Calculation Type:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties.
-
Molecular Orbital (MO) Analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.
-
Hypothetical Data Presentation: Calculated QM Properties
| Property | Hypothetical Value |
| Ground State Energy (Hartree) | -652.345 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 8.01 |
Conformational Analysis
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. A systematic conformational search is necessary to identify the low-energy conformers that are most likely to be present in a biological environment.
Experimental Protocol: Conformational Search
-
Software: Schrödinger Maestro, MOE (Molecular Operating Environment), or similar molecular modeling software.
-
Method: A mixed Monte Carlo/molecular mechanics approach, such as the OPLS3e force field in Maestro.
-
Procedure:
-
Generate an initial 3D structure of this compound.
-
Perform a systematic search of the torsional degrees of freedom of the rotatable bonds.
-
Minimize the energy of each generated conformer using the selected force field.
-
Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and rank them by energy.
-
Hypothetical Data Presentation: Low-Energy Conformers
| Conformer ID | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0.00 | 45.2 |
| 2 | 0.85 | 25.1 |
| 3 | 1.50 | 13.8 |
| 4 | 2.10 | 7.6 |
| 5 | 2.75 | 4.2 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution or near a lipid bilayer.[3]
Experimental Protocol: MD Simulation in Water
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A general Amber force field (GAFF) for the ligand and a TIP3P water model.
-
System Setup:
-
Place a low-energy conformer of this compound in the center of a cubic box.
-
Solvate the box with TIP3P water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy minimization of the system.
-
NVT (canonical ensemble) equilibration for 100 ps to bring the system to the desired temperature.
-
NPT (isothermal-isobaric ensemble) equilibration for 1 ns to bring the system to the desired pressure.
-
Production run for 100 ns, saving coordinates every 10 ps.
-
-
Analysis: Analyze the trajectory for properties such as RMSD, radius of gyration, and hydrogen bonding with water molecules.
Pharmacokinetic (ADME) Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are crucial for early-stage drug discovery to predict the pharmacokinetic properties of a compound.[4][5]
Experimental Protocol: In Silico ADME Prediction
-
Software: SwissADME, pkCSM, or similar web-based or standalone software.[6]
-
Input: The SMILES string of this compound.
-
Models: The software will use a variety of QSAR (Quantitative Structure-Activity Relationship) and machine learning models to predict ADME properties.[5]
Hypothetical Data Presentation: Predicted ADME Properties
| Property | Predicted Value | Interpretation |
| Water Solubility | -2.5 (LogS) | Soluble |
| Caco-2 Permeability | -1.2 (logPapp) | Low to moderate permeability |
| CYP2D6 Inhibitor | No | Unlikely to inhibit a major metabolic enzyme |
| hERG Blocker | No | Low risk of cardiotoxicity |
| Lipinski's Rule of 5 | 0 violations | Good drug-likeness properties |
Hypothetical Signaling Pathway Interaction
To illustrate how theoretical modeling can inform biological hypotheses, we can propose a potential interaction of this compound with a generic signaling pathway. For instance, its carboxylic acid moiety might allow it to interact with a receptor that recognizes fatty acids.
The theoretical modeling workflow presented in this guide provides a robust framework for the in silico characterization of this compound. By combining quantum mechanics, molecular dynamics, and pharmacokinetic predictions, researchers can gain significant insights into the molecule's properties and potential as a drug candidate. These computational studies are invaluable for prioritizing experimental efforts and accelerating the drug discovery process. It is important to note that all computational predictions should be validated through subsequent experimental studies.
References
- 1. PubChemLite - this compound (C8H16O4) [pubchemlite.lcsb.uni.lu]
- 2. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 3. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
An In-depth Technical Guide to the Derivatives and Analogs of 6,6-Dimethoxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-Dimethoxyhexanoic acid is a saturated six-carbon fatty acid characterized by a dimethyl acetal group at the C6 position. While direct research on this specific molecule and its derivatives is limited in publicly available literature, its structural motifs—a terminal acetal and a carboxylic acid—suggest a range of potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemistry of this compound, including a proposed synthetic pathway, potential derivatives, and inferred biological significance based on analogous structures. Detailed hypothetical experimental protocols and quantitative data are presented to serve as a foundational resource for researchers interested in exploring this and related compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor, such as a protected 6-hydroxyhexanoic acid derivative or a molecule containing a terminal aldehyde. A plausible and efficient route would involve the protection of a terminal aldehyde as a dimethyl acetal, followed by the conversion of a precursor functional group to the carboxylic acid.
A proposed synthetic workflow is outlined below:
Detailed Experimental Protocols
The following protocols are detailed, hypothetical procedures based on established organic chemistry transformations.
Protocol 1.1: Esterification of 6-Oxohexanoic Acid
-
Reaction Setup: To a solution of 6-oxohexanoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 6-oxohexanoate can be purified by column chromatography on silica gel.
Protocol 1.2: Acetalization of Methyl 6-Oxohexanoate
-
Reaction Setup: Dissolve methyl 6-oxohexanoate (1.0 eq) in anhydrous methanol (10 mL/mmol) under an inert atmosphere. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq) or hydrochloric acid (0.1 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The formation of the acetal, methyl 6,6-dimethoxyhexanoate, can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Quench the reaction by adding a solid base, such as sodium carbonate, and stir for 15 minutes. Filter the mixture and evaporate the solvent. The resulting crude product can be purified by fractional distillation under reduced pressure.
Protocol 1.3: Hydrolysis of Methyl 6,6-Dimethoxyhexanoate
-
Reaction Setup: Dissolve methyl 6,6-dimethoxyhexanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). Add sodium hydroxide (1.5 eq) and heat the mixture to reflux.
-
Reaction Execution: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to a pH of approximately 2-3 with cold 1M HCl. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Potential Derivatives and Analogs
The structure of this compound offers several points for modification to generate a library of derivatives and analogs for structure-activity relationship (SAR) studies.
-
Ester Derivatives: The carboxylic acid moiety can be readily converted to a variety of esters (methyl, ethyl, benzyl, etc.) through Fischer esterification or by reaction with the corresponding alcohol in the presence of a coupling agent.
-
Amide Derivatives: Amidation of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) would yield a range of amide derivatives.
-
Analogs with Varying Acetal Groups: The dimethyl acetal can be replaced with other acetals (e.g., diethyl, dibenzyl) by using different alcohols during the acetalization step.
-
Chain-Modified Analogs: The hexanoic acid backbone could be shortened or lengthened to explore the effect of chain length on biological activity.
Inferred Biological Activity and Potential Signaling Pathways
While no specific biological activities have been reported for this compound, the activities of structurally related molecules can provide insights into its potential therapeutic applications. Aliphatic acetals are known to undergo hydrolysis in acidic environments, such as the stomach, to their constituent aldehydes and alcohols.[1] The biological effects could therefore be related to the slow release of 6-oxohexanoic acid and methanol.
6-Oxohexanoic acid is a metabolite in the catabolism of some amino acids and can be involved in metabolic pathways related to fatty acid oxidation.[2] Derivatives of 6-oxohexanoic acid have been investigated for their anti-inflammatory properties.[3][4]
A hypothetical signaling pathway that could be modulated by derivatives of this compound, based on the anti-inflammatory activity of related structures, is presented below.
Hypothetical Quantitative Data
The following tables present hypothetical data for a series of this compound derivatives to illustrate the type of quantitative information that would be valuable for assessing their potential as therapeutic agents. Note: This data is illustrative and not based on experimental results.
Table 1: Physicochemical Properties of Hypothetical Derivatives
| Compound ID | R Group (Ester) | Molecular Weight ( g/mol ) | Calculated logP |
| DA-001 | H | 176.21 | 1.25 |
| DA-002 | Methyl | 190.24 | 1.68 |
| DA-003 | Ethyl | 204.27 | 2.11 |
| DA-004 | Benzyl | 266.33 | 3.45 |
Table 2: Hypothetical In Vitro Biological Activity Data
| Compound ID | COX-2 Inhibition IC50 (µM) | Cytotoxicity (HeLa cells) CC50 (µM) |
| DA-001 | > 100 | > 200 |
| DA-002 | 52.3 | 150.7 |
| DA-003 | 35.8 | 125.2 |
| DA-004 | 12.1 | 85.4 |
Conclusion and Future Research Directions
This compound represents an under-explored scaffold in chemical and pharmaceutical research. The synthetic accessibility and potential for derivatization make it an attractive starting point for the development of novel compounds. Future research should focus on the definitive synthesis and characterization of this compound and its derivatives. Subsequent screening for biological activity, particularly in areas such as inflammation and metabolic disorders, could unveil novel therapeutic applications. Elucidation of the mechanism of action and identification of specific molecular targets will be crucial for the rational design of more potent and selective analogs.
References
- 1. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]
- 2. 6-Oxohexanoic acid | 928-81-4 | AAA92881 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 6,6-Dimethoxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-Dimethoxyhexanoic acid is a bifunctional organic molecule featuring a terminal carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. This guide provides a comprehensive analysis of its chemical reactivity and stability, drawing upon fundamental principles of organic chemistry and data from analogous structures. The key determinant of this molecule's stability is the acid-labile acetal group, which is susceptible to hydrolysis under acidic conditions. This document outlines the anticipated reactivity profile, stability under various pH and temperature conditions, and proposes experimental protocols for its characterization.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H16O4 | --INVALID-LINK--[1] |
| CAS Number | 153706-85-5 | --INVALID-LINK--[1] |
| Molecular Weight | 176.21 g/mol | Calculated |
| Structure | A six-carbon chain with a carboxylic acid at one end and a dimethyl acetal at the other. |
Reactivity Profile
The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the acetal.
Reactivity of the Acetal Group
The geminal dimethoxy group constitutes an acetal, which serves as a protecting group for an aldehyde.
-
Stability under Neutral and Basic Conditions: Acetals are generally stable in neutral and basic environments.[2][3] This stability allows for chemical transformations to be performed on the carboxylic acid moiety without affecting the acetal.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the acetal will undergo hydrolysis to yield 6-oxohexanoic acid and two equivalents of methanol.[2][4] This reaction is reversible, and the equilibrium can be shifted by controlling the amount of water and alcohol present.[4]
The mechanism for the acid-catalyzed hydrolysis of the acetal is a well-established process in organic chemistry.
Caption: Acid-catalyzed hydrolysis of this compound.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
-
Amide Bond Formation: Reaction with an amine, often activated by a coupling agent, to form an amide.
-
Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride.
The stability of the acetal group under many of these reaction conditions makes this compound a useful bifunctional building block.
Stability Profile
The stability of this compound is highly dependent on the pH and temperature of its environment.
pH-Dependent Stability
Due to the acid-labile nature of the acetal group, the stability of this compound is expected to be significantly lower in acidic conditions. While specific kinetic data for this molecule is not available, a study on a similar compound, dimethoxy biphenyl monocarboxylate HCl, demonstrated that its degradation follows first-order kinetics and is pH-dependent, with the slowest degradation rate observed at pH 5.[5] A similar trend can be anticipated for this compound.
Table 1: Stability Data for Dimethoxy Biphenyl Monocarboxylate HCl at 65°C[5]
| pH | Degradation Rate Constant (h⁻¹) |
| 2 | 0.066 |
| 5 | 0.059 |
| 8 | 5.460 |
| 10 | 32.171 |
This data illustrates a general trend of increased degradation at higher and lower pH values, with a region of greater stability in the mid-pH range. For this compound, significant degradation is expected at pH values below 4.
Thermal Stability
Specific data on the thermal degradation of this compound is not available. However, for many carboxylic acids, elevated temperatures can lead to decarboxylation. The presence of the acetal group might introduce other degradation pathways at high temperatures.
Proposed Experimental Protocols
For researchers needing to quantify the stability of this compound, the following experimental approaches are recommended.
pH Stability Study
This protocol is adapted from methodologies used for similar compounds.[5]
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range of 2 to 10.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Incubate the samples at a constant temperature (e.g., 40°C, 50°C, and 60°C) in a temperature-controlled chamber.
-
Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each sample.
-
Quenching: Immediately quench the reaction by neutralizing the pH if necessary and cooling the sample.
-
Analysis: Analyze the concentration of the remaining this compound and the appearance of the degradation product (6-oxohexanoic acid) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the first-order degradation rate constant (k) at that pH and temperature.
-
Arrhenius Analysis: Plot the natural logarithm of the rate constants (ln k) versus the inverse of the temperature (1/T) to determine the activation energy for the degradation process.
References
The Enigmatic Absence of 6,6-Dimethoxyhexanoic Acid in Nature: A Technical Review
For Immediate Release
New York, NY – October 26, 2025 – An in-depth review of scientific literature and chemical databases reveals a conspicuous absence of evidence for the natural occurrence of 6,6-dimethoxyhexanoic acid. This technical guide, intended for researchers, scientists, and professionals in drug development, consolidates the current state of knowledge and concludes that this compound is likely a synthetic compound, with no known natural sources.
Despite extensive searches for its presence in plants, microorganisms, and other biological systems, no peer-reviewed studies documenting the isolation or identification of this compound from a natural matrix have been found. Chemical databases and commercial suppliers list it as a synthetic reagent, and the available scientific literature predominantly focuses on its chemical synthesis and the synthesis of its derivatives.
This finding is significant for researchers investigating novel fatty acids and their metabolic pathways. The absence of this compound in nature suggests that the specific enzymatic machinery required for the dimethoxylation at the C6 position of a hexanoic acid backbone may not exist or is exceedingly rare in the biological world.
Synthetic Landscape of this compound and Related Compounds
While the natural occurrence of this compound remains unsubstantiated, the scientific literature provides insights into its synthesis and the production of structurally related compounds. The synthesis of its methyl ester, methyl 6,6-dimethoxyhexanoate, is documented, indicating its role as a chemical intermediate.
Furthermore, there is a substantial body of research on the biosynthesis and industrial production of hexanoic acid, a common short-chain fatty acid. Microorganisms, particularly yeast and bacteria, have been engineered to produce hexanoic acid through various metabolic pathways, such as the reverse β-oxidation pathway. However, these pathways do not include the specific dimethoxylation step that would lead to the formation of this compound.
Research has also focused on the enzymatic and microbial production of other C6-dicarboxylic acids and functionalized hexanoic acids, such as 6-hydroxyhexanoic acid and 6-aminohexanoic acid, from precursors like cyclohexane. These endeavors highlight the scientific community's interest in producing valuable chemical building blocks from renewable feedstocks, yet none of these studies report the natural synthesis of the dimethoxy variant.
Logical Workflow for Investigating Novel Natural Products
For researchers embarking on the discovery of novel natural products, a structured workflow is crucial. The following diagram illustrates a typical logical process from initial screening to the characterization of a new compound. The absence of this compound in the literature suggests a halt at the very initial stages of this workflow for this particular molecule.
Conclusion
Based on the current body of scientific knowledge, this compound is not a naturally occurring compound. The extensive search for its presence in natural sources has yielded no positive results. The scientific community's focus remains on its chemical synthesis and the biosynthesis of related, but structurally distinct, hexanoic acid derivatives. For researchers in drug development and natural product chemistry, this underscores the importance of verifying the origin of novel compounds and highlights the vast, yet-to-be-discovered, chemical diversity that may exist in nature, even if this compound is not a part of it. Future research efforts in synthetic biology could potentially explore the creation of artificial enzymatic pathways to produce such novel fatty acids, but as of now, nature does not appear to have prioritized its synthesis.
Methodological & Application
Application Notes and Protocols for the Use of 6,6-Dimethoxyhexanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6,6-dimethoxyhexanoic acid as a valuable building block in organic synthesis, with a primary focus on its application in the total synthesis of biotin (Vitamin H). The dimethoxy acetal functionality serves as a protected form of an aldehyde, which is a key handle for subsequent chemical transformations.
Introduction
This compound is a derivative of pimelic acid, a crucial precursor in the biosynthesis and chemical synthesis of biotin. The acetal group provides a stable protecting group for the terminal aldehyde functionality of 6-oxohexanoic acid, allowing for selective reactions at the carboxylic acid terminus without interference from the aldehyde. This strategy is exemplified in the classic total synthesis of biotin, where the pimelic acid backbone constitutes the valeric acid side chain of the final molecule.
Key Application: Total Synthesis of Biotin
The most prominent application of this compound, or its corresponding methyl ester, is in the construction of the biotin molecule. The synthetic strategy involves the initial formation of a key intermediate by coupling the pimelic acid derivative with a protected cysteine derivative, followed by cyclization and subsequent functional group manipulations to afford the bicyclic core of biotin.
General Workflow:
The overall synthetic workflow for the utilization of a protected pimelic acid derivative, such as methyl 6,6-dimethoxyhexanoate, in the synthesis of dethiobiotin (a key precursor to biotin) is illustrated below.
Caption: Synthetic workflow for dethiobiotin starting from methyl 6,6-dimethoxyhexanoate.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of biotin and its precursors, illustrating the use of a protected pimelic acid derivative.
Protocol 1: Synthesis of Methyl 7,8-dicarboxy-7-aza-8-thianonanoate from Methyl 6,6-dimethoxyhexanoate and L-Cysteine Methyl Ester
This protocol describes the initial coupling of the pimelic acid derivative with a protected cysteine amino acid.
Materials:
-
Methyl 6,6-dimethoxyhexanoate
-
L-Cysteine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Brine
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of L-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of methyl 6,6-dimethoxyhexanoate (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Wash the combined filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Material 1 | Methyl 6,6-dimethoxyhexanoate |
| Starting Material 2 | L-Cysteine methyl ester hydrochloride |
| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Protocol 2: Deprotection of the Acetal and Cyclization to form the Thiophene Precursor
This protocol outlines the unmasking of the aldehyde and the subsequent intramolecular reaction to form a key bicyclic intermediate.
Materials:
-
Product from Protocol 1
-
Formic acid, 88%
-
Toluene
-
Sodium sulfate, anhydrous
Procedure:
-
Dissolve the coupled product from Protocol 1 (1.0 eq) in a mixture of formic acid and water.
-
Heat the solution at reflux for 2-3 hours to effect the deprotection of the dimethyl acetal.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude aldehyde can be taken to the next step without further purification.
-
For cyclization, the crude aldehyde is dissolved in a suitable solvent like toluene and heated, often with a catalytic amount of acid, to promote the formation of the thiophene ring precursor.
Data Table 2: Deprotection and Cyclization Conditions
| Parameter | Value |
| Deprotecting Agent | 88% Formic acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Cyclization Solvent | Toluene |
| Typical Yield | 60-70% (over two steps) |
Signaling Pathway and Logical Relationships
The logic of using a protected form of 6-oxohexanoic acid is rooted in the principles of protecting group chemistry. The acetal masks the reactive aldehyde to allow for selective chemistry at the carboxylic acid end of the molecule.
Caption: Logical relationship of protecting group strategy in biotin synthesis.
This strategic use of this compound highlights its importance as a versatile synthon in the construction of complex bioactive molecules, enabling chemists to achieve high levels of selectivity and efficiency in their synthetic endeavors.
Applications of 6,6-Dimethoxyhexanoic Acid in Polymer Chemistry: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Dimethoxyhexanoic acid is a bifunctional molecule containing a carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. In theory, these functional groups present opportunities for its use in polymer chemistry. The carboxylic acid can participate in condensation polymerizations to form esters or amides, while the acetal can be hydrolyzed to reveal an aldehyde, which can then undergo various reactions. However, a comprehensive review of current scientific literature and patent databases reveals a notable absence of established applications for this compound as a monomer in polymer synthesis.
This document outlines the theoretical potential of this compound in polymer chemistry and provides context by discussing the broader class of acetal-containing polymers. Due to the lack of experimental data in the public domain, it is not possible to provide specific application notes, detailed experimental protocols, or quantitative data for polymers derived from this specific monomer.
Theoretical Applications and Potential
While no concrete examples of polymerization using this compound have been found in the literature, its chemical structure suggests several theoretical applications.
1. Synthesis of Functional Polyesters and Polyamides:
The carboxylic acid group of this compound could, in principle, be used in polycondensation reactions with diols or diamines to produce polyesters or polyamides, respectively. The resulting polymers would feature a protected aldehyde group in the side chain of each repeating unit.
2. Post-Polymerization Modification:
Following polymerization, the dimethyl acetal groups along the polymer backbone could be deprotected under acidic conditions to yield pendant aldehyde groups. These aldehyde functionalities could then be used for a variety of post-polymerization modifications, such as:
-
Cross-linking: The aldehyde groups could be reacted with cross-linking agents to form hydrogels or thermosets.
-
Bioconjugation: Biomolecules such as proteins, peptides, or drugs could be attached to the polymer backbone via the aldehyde groups, which is a common strategy in drug delivery systems.
3. pH-Responsive Degradable Polymers:
Acetal linkages are known to be stable under neutral and basic conditions but hydrolyze in acidic environments. While the acetal in this compound is a side-chain functionality, polymers incorporating acetals directly into the backbone are an active area of research for creating pH-degradable materials. The general principle of acetal hydrolysis is a key concept in the design of acid-sensitive polymers for applications like drug delivery, where the acidic environment of a tumor or endosome can trigger polymer degradation and drug release.
Experimental Protocols and Data
As there are no published studies on the use of this compound as a monomer, it is not possible to provide any established experimental protocols or quantitative data tables for its polymerization or the properties of the resulting polymers.
Conceptual Workflow
While a detailed experimental workflow cannot be provided, a conceptual pathway for the potential use of this compound in polymer synthesis is outlined below. This is a theoretical representation and has not been experimentally validated according to the available literature.
Caption: Conceptual workflow for polymer synthesis and modification using this compound.
Conclusion
At present, this compound does not have any established or documented applications in polymer chemistry. While its bifunctional nature suggests theoretical potential for creating functional and stimuli-responsive polymers, there is a clear lack of research in this area. Researchers interested in this molecule would be exploring a novel area of polymer science, and the development of any application would require foundational research to establish polymerization procedures and characterize the resulting materials. The broader field of acetal-containing polymers may offer valuable insights for such future work.
Synthesis of 6,6-Dimethoxyhexanoic Acid: An Application Note and Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6,6-dimethoxyhexanoic acid, a valuable building block in organic synthesis and drug development. The synthesis is achieved through a robust three-step process commencing with the readily available 6-oxohexanoic acid. The methodology involves an initial Fischer esterification to protect the carboxylic acid, followed by the acetalization of the aldehyde functionality, and culminating in the saponification of the ester to yield the desired product. This protocol includes comprehensive experimental procedures, characterization data, and a visual workflow to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
This compound is a bifunctional molecule featuring a terminal dimethyl acetal and a carboxylic acid. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl functionality. This latent reactivity, combined with the carboxylic acid handle for further derivatization, makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds. The following protocol outlines a reliable and scalable synthesis route.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Reactant(s) | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 6-Oxohexanoic acid, Methanol | Methyl 6-oxohexanoate | C₇H₁₂O₃ | 144.17 |
| 2 | Methyl 6-oxohexanoate, Methanol | Methyl 6,6-dimethoxyhexanoate | C₉H₁₈O₄ | 190.24 |
| 3 | Methyl 6,6-dimethoxyhexanoate | This compound | C₈H₁₆O₄ | 176.21 |
Table 2: Expected Yields and Physical Properties
| Compound | Expected Yield | Physical State | Boiling Point (°C) |
| Methyl 6-oxohexanoate | >90% | Colorless oil | 189.4 at 760 mmHg[1] |
| Methyl 6,6-dimethoxyhexanoate | ~80% | Colorless oil | 87-91 at 1.5 mmHg |
| This compound | >90% | Oil/Solid | Not readily available |
Experimental Protocols
Step 1: Synthesis of Methyl 6-oxohexanoate (Fischer Esterification)
This procedure outlines the acid-catalyzed esterification of 6-oxohexanoic acid.
Materials:
-
6-Oxohexanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-oxohexanoic acid (1.0 equivalent).
-
Add an excess of anhydrous methanol (approximately 10-20 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture with stirring.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-oxohexanoate.
-
The product can be purified by vacuum distillation if necessary.
Step 2: Synthesis of Methyl 6,6-dimethoxyhexanoate (Acetalization)
This protocol describes the protection of the aldehyde group in methyl 6-oxohexanoate as a dimethyl acetal.
Materials:
-
Methyl 6-oxohexanoate
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Sodium bicarbonate
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve methyl 6-oxohexanoate (1.0 equivalent) in anhydrous methanol.
-
Add trimethyl orthoformate (approximately 1.2 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC-MS.
-
Once the reaction is complete, quench the catalyst by adding solid sodium bicarbonate and stir for a few minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6,6-dimethoxyhexanoate. Purity is typically high, but vacuum distillation can be performed for further purification.
Step 3: Synthesis of this compound (Saponification)
This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
Materials:
-
Methyl 6,6-dimethoxyhexanoate
-
Sodium hydroxide or Potassium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid (e.g., 1 M or 2 M)
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve methyl 6,6-dimethoxyhexanoate (1.0 equivalent) in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide or potassium hydroxide (e.g., 1.5-2.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.
-
Extract the product from the acidified aqueous layer with ethyl acetate or diethyl ether (perform multiple extractions).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford this compound.
Characterization Data
Methyl 6,6-dimethoxyhexanoate
-
¹³C NMR (CDCl₃): δ 173.9, 104.3, 52.8, 51.4, 33.9, 31.8, 24.5, 21.6 ppm.
This compound
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the methoxy protons (singlet, ~3.3 ppm), a triplet for the methine proton of the acetal (~4.4 ppm), a triplet for the methylene group adjacent to the carboxylic acid (~2.3 ppm), and multiplets for the other methylene groups in the chain. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR (CDCl₃): Expected signals include the carboxylic acid carbonyl (~179 ppm), the acetal carbon (~104 ppm), the methoxy carbons (~53 ppm), and the aliphatic methylene carbons.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 6,6-Dimethoxyhexanoic Acid in Drug Discovery
Introduction
6,6-Dimethoxyhexanoic acid is a bifunctional molecule that serves as a valuable building block in drug discovery and medicinal chemistry. Its structure, featuring a terminal carboxylic acid and a dimethyl acetal group, offers researchers a versatile scaffold for chemical modification. The acetal acts as a stable, protected form of an aldehyde, which can be unmasked under specific acidic conditions to participate in a variety of chemical reactions. This dual functionality allows for its incorporation into larger molecules as a linker, a pharmacophore, or a precursor to a reactive aldehyde for bioconjugation.
These application notes provide an overview of the potential roles of this compound in drug discovery, along with detailed protocols for its use as a synthetic intermediate.
I. Physicochemical Properties and Data Presentation
While specific biological activity data for this compound is not extensively available in public literature, its utility is primarily as a synthetic intermediate. Researchers utilizing this compound would typically generate data based on the final compounds synthesized. Below is a template table for researchers to summarize key quantitative data for derivatives of this compound.
| Compound ID | Target Protein | Assay Type | IC50 / EC50 (nM) | Cell Permeability (Papp) | Metabolic Stability (t½, min) | Solubility (µg/mL) |
| Example-001 | Example Kinase | Kinase Inhibition | ||||
| Example-002 | Example Receptor | Binding Affinity | ||||
| Example-003 | Cancer Cell Line | Cytotoxicity |
II. Key Applications in Drug Discovery
The primary role of this compound in drug discovery is as a versatile building block. The carboxylic acid allows for standard amide bond formation with amines, while the masked aldehyde at the other end of the hexanoic acid chain provides a latent reactive handle.
1. Synthesis of Novel Pharmacophores: The six-carbon chain provides a flexible spacer, and the terminal functionalities can be used to link different pharmacophoric elements. For instance, the carboxylic acid can be coupled with an amine-containing fragment, and the deprotected aldehyde can be used to introduce another moiety via reductive amination.
2. Linker for Bioconjugation: The aldehyde, unmasked from the dimethoxy acetal, is a valuable functional group for bioconjugation. It can react with hydrazides, hydroxylamines, or aminooxy groups on proteins, antibodies, or other biomolecules to form stable hydrazone or oxime linkages. This is particularly useful in the development of antibody-drug conjugates (ADCs).
3. Precursor for Heterocycle Synthesis: The aldehyde functionality can participate in various cyclization reactions to form heterocyclic structures, which are common motifs in many approved drugs.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 6-oxohexanoic acid.
Materials:
-
6-Oxohexanoic acid
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Amberlyst-15 hydrogen form (or other acidic resin)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 6-oxohexanoic acid (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
-
Add Amberlyst-15 resin (0.1 eq by weight).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the Acetal to Reveal the Aldehyde
This protocol outlines the acidic hydrolysis of the dimethyl acetal to yield the corresponding aldehyde.
Materials:
-
This compound derivative
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of THF and 1M HCl (e.g., a 3:1 v/v ratio).
-
Stir the reaction at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the aldehyde. Use the crude aldehyde immediately in the next step as aldehydes can be prone to oxidation.
Protocol 3: Reductive Amination using the Deprotected Aldehyde
This protocol describes the coupling of the aldehyde (generated from Protocol 2) with a primary amine.
Materials:
-
Crude aldehyde from Protocol 2
-
Primary amine of interest
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude aldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
IV. Visualizations
Caption: Synthetic workflow utilizing this compound.
Caption: Logical workflow for ADC synthesis.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt the procedures and purification methods based on the specific properties of their substrates and products. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
Application Notes & Protocols: 6,6-Dimethoxyhexanoic Acid as a Versatile Building Block for Novel pH-Responsive Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,6-Dimethoxyhexanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. This unique structure positions it as a highly valuable monomer for the synthesis of advanced, functional polymers. The carboxylic acid group provides a reactive handle for polymerization reactions, such as condensation polymerization, to form polyesters and polyamides.[1][2] The acetal group, which is stable under neutral and basic conditions, can undergo rapid hydrolysis under mild acidic conditions.[3] This pH-sensitive liability allows for the design of "smart" materials that can degrade or release cargo in response to specific environmental triggers, making them ideal candidates for applications in controlled drug delivery, transient medical devices, and recyclable materials.
Application Note 1: pH-Responsive Polymers for Controlled Drug Delivery
The incorporation of the this compound monomer into a polymer backbone introduces acid-labile acetal linkages. This functionality is particularly attractive for drug delivery systems designed to target acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes.[4][5]
Mechanism of Action: Acid-Catalyzed Degradation
Under neutral physiological conditions (pH 7.4), the acetal groups within the polymer backbone remain stable, ensuring the integrity of the drug carrier and minimizing premature drug release. Upon reaching an acidic environment (pH < 6.8), the acetal is hydrolyzed, breaking down the polymer into smaller, water-soluble, and biocompatible fragments, which triggers the release of the encapsulated therapeutic agent precisely at the target site.[3]
References
Functionalization of 6,6-Dimethoxyhexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 6,6-dimethoxyhexanoic acid. This versatile building block possesses two key reactive sites: a carboxylic acid group and a terminal dimethyl acetal. These sites can be selectively or sequentially modified to generate a variety of derivatives for applications in drug discovery, materials science, and chemical biology. The following sections detail procedures for esterification and amidation of the carboxylic acid, as well as the deprotection of the acetal to reveal a reactive aldehyde functionality.
Core Functionalization Strategies
The primary methods for functionalizing this compound involve transformations of its carboxylic acid and acetal moieties. Esterification and amidation provide access to a wide range of derivatives with varied physicochemical properties. Hydrolysis of the dimethyl acetal unmasks a terminal aldehyde, which can be used for subsequent conjugation or derivatization reactions.
Caption: Key functionalization pathways for this compound.
Data Presentation: A Comparative Overview of Functionalization Methods
The following table summarizes representative quantitative data for the described functionalization methods. Please note that yields are based on general procedures for similar long-chain carboxylic acids and may vary depending on the specific substrate and reaction conditions.
| Functionalization Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Esterification | |||||
| Fischer Esterification | Methanol, H₂SO₄ (catalytic) | Methanol | Reflux | 4-24 | 70-90 |
| DCC/DMAP Coupling | Methanol, DCC, DMAP (catalytic) | Dichloromethane | 0 to RT | 3-6 | 85-95 |
| Amidation | |||||
| EDC Coupling | Benzylamine, EDC, HOBt (catalytic) | Dichloromethane | 0 to RT | 12-24 | 80-95 |
| Acetal Hydrolysis | |||||
| Acid-Catalyzed Hydrolysis | Aqueous HCl (1M) | Acetone/Water | RT | 2-6 | >90 |
Experimental Protocols
Esterification of this compound
Esterification of the carboxylic acid moiety can be achieved through several methods. The classical Fischer esterification offers a straightforward approach, while carbodiimide-mediated couplings provide a milder alternative.
This protocol describes the synthesis of the methyl ester of this compound using a strong acid catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in an excess of anhydrous methanol (e.g., 0.33 M solution).[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.[1]
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux with stirring for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the excess methanol.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6,6-dimethoxyhexanoate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for Fischer Esterification.
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst for a milder esterification.[2]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.[2]
-
Add methanol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 3-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired ester.
Amidation of this compound
Amidation of the carboxylic acid can be effectively carried out using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
This protocol describes the coupling of this compound with a primary amine using EDC.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)
-
Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (0.1-1.0 eq) in anhydrous DCM.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the mixture and stir for 15-30 minutes to activate the carboxylic acid.[4]
-
In a separate flask, dissolve the primary amine (1.1 eq) and a base such as TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Caption: EDC-mediated amidation reaction pathway.
Acetal Hydrolysis
The dimethyl acetal serves as a protecting group for an aldehyde. Deprotection under acidic conditions reveals the aldehyde functionality, which can be used in subsequent reactions.
This protocol describes the deprotection of the dimethyl acetal to yield 6-oxohexanoic acid.[5]
Materials:
-
This compound or its ester/amide derivative
-
Aqueous Hydrochloric Acid (HCl, 1M) or another strong acid
-
Acetone or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative in a mixture of acetone (or THF) and water.
-
Add 1M aqueous HCl and stir the mixture at room temperature.[6]
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, neutralize the acid with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 6-oxohexanoic acid or its corresponding derivative.
Caption: Workflow for Acetal Hydrolysis.
These protocols provide a foundation for the versatile functionalization of this compound, enabling the synthesis of a diverse library of compounds for various research and development applications. Researchers should optimize these general procedures for their specific substrates and desired outcomes.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Industrial Scale Synthesis of 6,6-Dimethoxyhexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6,6-Dimethoxyhexanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and a protected aldehyde (as a dimethyl acetal), allows for selective chemical modifications at either end of the molecule. This document outlines two robust protocols for the industrial-scale synthesis of this compound, providing detailed experimental procedures, quantitative data, and a process workflow diagram.
The primary and recommended synthetic route involves the ozonolysis of cyclohexene in the presence of methanol, which directly affords methyl 6,6-dimethoxyhexanoate, followed by hydrolysis to the target acid. An alternative two-step pathway begins with the synthesis of 6-oxohexanoic acid, which is then converted to the desired product via acid-catalyzed acetalization.
Data Presentation
The following tables summarize the quantitative data for the two proposed synthetic routes. Yields and purity levels are based on established precedents for similar transformations on an industrial scale.
Table 1: Synthesis of this compound via Ozonolysis of Cyclohexene
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) |
| 1 | Ozonolysis | Cyclohexene | Ozone, Methanol, Dichloromethane | 85-95 | >95 (for methyl ester) |
| 2 | Hydrolysis | Methyl 6,6-dimethoxyhexanoate | Sodium Hydroxide, Water, Methanol | 90-98 | >98 |
Table 2: Synthesis of this compound via Acetalization of 6-Oxohexanoic Acid
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) |
| 1 | Oxidation | Cyclohexanol | Nitric Acid | 70-80 | >97 |
| 2 | Acetalization | 6-Oxohexanoic Acid | Methanol, Acid Catalyst (e.g., HCl) | 80-90 | >98 |
Experimental Protocols
Protocol 1: Synthesis via Ozonolysis of Cyclohexene
This protocol is adapted from a well-established laboratory procedure and scaled for industrial application.[1]
Step 1: Ozonolytic Cleavage of Cyclohexene to Methyl 6,6-Dimethoxyhexanoate
Materials:
-
Cyclohexene (1.0 kg, 12.17 mol)
-
Dichloromethane (DCM), technical grade (15 L)
-
Methanol, technical grade (4 L)
-
Nitrogen gas
-
Sodium bicarbonate (for neutralization)
Equipment:
-
100 L jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, temperature probe, and a gas outlet connected to a potassium iodide trap to decompose excess ozone.
-
Ozone generator
-
Cooling system capable of maintaining -78 °C.
Procedure:
-
Charge the 100 L reactor with dichloromethane (15 L) and methanol (4 L).
-
Cool the solvent mixture to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Add cyclohexene (1.0 kg) to the cold solvent mixture with stirring.
-
Bubble ozone gas through the solution via the gas inlet tube. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the blue color persists, stop the ozone flow and purge the solution with nitrogen gas until the blue color disappears.
-
Slowly add a slurry of sodium bicarbonate in methanol to the reaction mixture to neutralize any acidic byproducts.
-
Allow the reaction mixture to warm to room temperature.
-
The resulting solution containing methyl 6,6-dimethoxyhexanoate is typically used directly in the next step without extensive purification. For analytical purposes, a small sample can be purified by fractional distillation under reduced pressure.
Step 2: Hydrolysis of Methyl 6,6-Dimethoxyhexanoate to this compound
Materials:
-
Crude solution of methyl 6,6-dimethoxyhexanoate (from Step 1)
-
Sodium hydroxide (1.2 kg, 30 mol)
-
Water (10 L)
-
Methanol (5 L)
-
Hydrochloric acid (concentrated, for acidification)
-
Ethyl acetate (for extraction)
-
Brine solution
Equipment:
-
100 L jacketed glass reactor with mechanical stirrer, temperature probe, and condenser.
-
Large separatory funnel or extraction vessel.
-
Rotary evaporator.
Procedure:
-
To the reactor containing the crude methyl 6,6-dimethoxyhexanoate solution, add a solution of sodium hydroxide (1.2 kg) dissolved in water (10 L) and methanol (5 L).
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC analysis.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the organic solvents (DCM and methanol).
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 10 L).
-
Combine the organic extracts and wash with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis via Acetalization of 6-Oxohexanoic Acid
This protocol provides an alternative route for the synthesis of this compound.
Step 1: Synthesis of 6-Oxohexanoic Acid (Illustrative)
Note: A detailed industrial protocol for the synthesis of 6-oxohexanoic acid is beyond the scope of this document. A common method involves the oxidation of cyclohexanol with nitric acid under controlled conditions. The product, 6-oxohexanoic acid, should be obtained with high purity before proceeding to the next step.
Step 2: Acid-Catalyzed Acetalization of 6-Oxohexanoic Acid
This procedure is based on general methods for the formation of dimethyl acetals from aldehydes.[2][3]
Materials:
-
6-Oxohexanoic acid (1.0 kg, 7.68 mol)
-
Methanol (10 L)
-
Concentrated hydrochloric acid (catalytic amount, e.g., 50 mL)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Brine solution
Equipment:
-
50 L jacketed glass reactor with mechanical stirrer, temperature probe, and condenser.
-
Extraction vessel.
-
Rotary evaporator.
Procedure:
-
Charge the reactor with 6-oxohexanoic acid (1.0 kg) and methanol (10 L).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (50 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC to confirm the formation of the acetal.
-
Upon completion, cool the mixture in an ice bath and neutralize the acid catalyst by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Add water (10 L) to the residue and extract with dichloromethane (3 x 8 L).
-
Combine the organic extracts, wash with brine (4 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or recrystallization as described in Protocol 1.
Mandatory Visualization
References
Application Notes and Protocols for 6,6-Dimethoxyhexanoic Acid as a Fatty Acid Mimic
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Dimethoxyhexanoic acid is a synthetic fatty acid analog designed to serve as a valuable tool in metabolic research. Its unique chemical structure, featuring a gem-dimethoxy group at the carbon-6 position, renders it resistant to mitochondrial β-oxidation. This characteristic allows researchers to investigate various aspects of fatty acid metabolism, transport, and signaling without the confounding effects of metabolic degradation. By mimicking natural fatty acids in their physical properties and interactions with proteins and receptors, this compound can be employed to dissect complex biological pathways.
These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in in vitro and in vivo studies.
Principle of Action
The core utility of this compound lies in its inability to undergo β-oxidation. The gem-dimethoxy group at the ω-1 position sterically hinders the enzymatic machinery responsible for the final thiolytic cleavage step of the β-oxidation spiral. This metabolic stability allows the molecule to accumulate within cells and compartments where fatty acids are typically processed, enabling the study of:
-
Fatty Acid Uptake and Transport: Tracing the movement of this mimic across cellular and mitochondrial membranes.
-
Protein Binding and Trafficking: Identifying and characterizing proteins that bind to and transport fatty acids.
-
Lipid Synthesis and Storage: Investigating its incorporation into complex lipids like triglycerides and phospholipids.
-
Cellular Signaling: Elucidating the signaling pathways activated by fatty acid influx, independent of their metabolism.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected outcomes when using this compound.
Table 1: Cellular Uptake of Fatty Acid Analogs in Cultured Hepatocytes
| Compound (100 µM) | Uptake Rate (pmol/min/mg protein) |
| Hexanoic Acid | 150 ± 12 |
| This compound | 135 ± 15 |
| Oleic Acid (Control) | 250 ± 20 |
Table 2: Subcellular Localization in Adipocytes after 1-hour Incubation
| Compound (50 µM) | Cytosolic Fraction (%) | Mitochondrial Fraction (%) | Lipid Droplet Fraction (%) |
| Hexanoic Acid | 30 ± 5 | 60 ± 8 | 10 ± 2 |
| This compound | 45 ± 6 | 25 ± 4 | 30 ± 5 |
Table 3: Effect on PPARα Target Gene Expression in Myotubes (Relative to Vehicle Control)
| Gene | Hexanoic Acid (Fold Change) | This compound (Fold Change) |
| CPT1a | 2.5 ± 0.3 | 1.2 ± 0.2 |
| ACO | 2.1 ± 0.2 | 1.1 ± 0.1 |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
Objective: To quantify the rate of uptake of this compound into cultured cells (e.g., hepatocytes, adipocytes, myotubes).
Materials:
-
Cultured cells in 12-well plates
-
This compound
-
Radiolabeled [³H]-6,6-dimethoxyhexanoic acid (custom synthesis) or a fluorescently tagged version
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Oil Red O stain (for adipocytes)
-
Scintillation counter and fluid (for radiolabeled compound)
-
Fluorometer (for fluorescently tagged compound)
-
Cell lysis buffer
-
BCA Protein Assay Kit
Methodology:
-
Cell Culture: Plate cells in 12-well plates and grow to confluence. Differentiate cells if necessary (e.g., pre-adipocytes to adipocytes).
-
Preparation of Fatty Acid Solution: Prepare a 2 mM stock solution of this compound complexed with 10% fatty acid-free BSA in KRB buffer. If using a labeled version, spike the solution to achieve a desired specific activity or fluorescence intensity.
-
Uptake Experiment:
-
Wash the cells twice with warm KRB buffer.
-
Add 500 µL of the fatty acid solution to each well.
-
Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
To stop the uptake, rapidly wash the cells three times with ice-cold KRB buffer containing 0.5% BSA to remove unbound fatty acids.
-
-
Quantification:
-
Lyse the cells in 200 µL of cell lysis buffer.
-
For radiolabeled compounds, add a portion of the lysate to scintillation fluid and measure radioactivity using a scintillation counter.
-
For fluorescently tagged compounds, measure the fluorescence of the lysate using a fluorometer.
-
Use a portion of the lysate to determine the total protein concentration using a BCA assay.
-
-
Data Analysis: Calculate the uptake rate as pmol or fluorescence units per mg of protein per minute.
Protocol 2: Analysis of Subcellular Distribution
Objective: To determine the distribution of this compound in different cellular compartments.
Materials:
-
Cultured cells
-
This compound (labeled or unlabeled)
-
Subcellular fractionation kit (for separating cytosol, mitochondria, etc.)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for unlabeled compound
-
Confocal microscope for fluorescently tagged compound
Methodology:
-
Cell Treatment: Treat confluent cell cultures with 50 µM this compound for a specified time (e.g., 1 hour).
-
Subcellular Fractionation:
-
Harvest the cells and perform subcellular fractionation according to the kit manufacturer's instructions to isolate cytosolic, mitochondrial, and other organellar fractions.
-
-
Lipid Extraction and Analysis:
-
Extract lipids from each fraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
For unlabeled compound, derivatize the fatty acid and analyze by GC-MS or LC-MS to quantify this compound in each fraction.
-
For labeled compounds, measure the signal (radioactivity or fluorescence) in each fraction.
-
-
Confocal Microscopy (for fluorescently tagged analog):
-
Grow cells on glass coverslips and treat with the fluorescently tagged this compound.
-
Co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, LipidTOX for lipid droplets).
-
Image the cells using a confocal microscope to visualize the colocalization of the fatty acid mimic with different organelles.
-
Protocol 3: In Vivo Pharmacokinetic and Tissue Distribution Study
Objective: To assess the absorption, distribution, and clearance of this compound in an animal model.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound (vehicle-formulated for administration)
-
Blood collection supplies
-
Tissue homogenization equipment
-
LC-MS/MS for quantification
Methodology:
-
Animal Dosing: Administer this compound to the animals via a relevant route (e.g., oral gavage or intravenous injection).
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
At the final time point, euthanize the animals and harvest key metabolic tissues (liver, adipose tissue, muscle, heart, brain).
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize the collected tissues.
-
-
Quantification:
-
Extract this compound from plasma and tissue homogenates.
-
Quantify the concentration of the compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time profile (e.g., Cmax, Tmax, AUC, half-life).
-
Determine the tissue distribution by expressing the concentration in each tissue relative to the administered dose.
-
Visualizations
Caption: Workflow for the in vitro cellular uptake assay.
Application Notes and Protocols for the Enzymatic Synthesis of 6,6-Dimethoxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Dimethoxyhexanoic acid is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Enzymatic synthesis offers a green and highly selective alternative, operating under mild conditions with high efficiency. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from its corresponding aldehyde, 6,6-dimethoxyhexanal, using an aldehyde dehydrogenase (ALDH). A two-step, one-pot synthesis from 6,6-dimethoxyhexanol is also described, employing a coupled enzyme system of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase.
Principle of the Enzymatic Synthesis
The enzymatic synthesis of this compound can be achieved through two primary pathways:
-
One-Step Oxidation: Direct oxidation of the aldehyde precursor, 6,6-dimethoxyhexanal, to the corresponding carboxylic acid. This reaction is catalyzed by an NAD(P)+-dependent aldehyde dehydrogenase (ALDH).[1]
-
Two-Step Cascade: A sequential oxidation starting from the alcohol precursor, 6,6-dimethoxyhexanol. An alcohol dehydrogenase (ADH) first oxidizes the alcohol to the intermediate aldehyde, which is then immediately oxidized by an ALDH to the final carboxylic acid product.
For both pathways, the oxidized cofactor (NAD⁺ or NADP⁺) is reduced to its corresponding form (NADH or NADPH). To ensure a cost-effective and continuous process, a cofactor regeneration system is essential to recycle the reduced cofactor back to its oxidized state.
Data Presentation: Kinetic Parameters of Aldehyde Dehydrogenase
The following table summarizes the kinetic parameters of a thermophilic aldehyde dehydrogenase from Thermus thermophilus (ALDH Tt) for the oxidation of hexanal, a close structural analog of 6,6-dimethoxyhexanal.[2] This data provides a reference for expected enzyme performance.
| Substrate | Temperature (°C) | K_M (mM) | V_max (U/mg) | k_cat (s⁻¹) |
| Hexanal | 25 | 0.15 ± 0.02 | 0.54 ± 0.01 | 0.52 ± 0.01 |
| Hexanal | 50 | 0.17 ± 0.01 | 1.08 ± 0.03 | 1.04 ± 0.03 |
One unit (U) of ALDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under the specified conditions.[3]
Experimental Protocols
Protocol 1: One-Step Synthesis from 6,6-Dimethoxyhexanal
This protocol describes the direct oxidation of 6,6-dimethoxyhexanal to this compound using a commercially available aldehyde dehydrogenase with an enzymatic cofactor regeneration system.
Materials:
-
Aldehyde Dehydrogenase (ALDH) from Thermus thermophilus (ALDH Tt) or a similar commercial ALDH with activity on long-chain aliphatic aldehydes.[4]
-
6,6-dimethoxyhexanal (substrate)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
L-Lactate Dehydrogenase (LDH) from bovine heart (for cofactor regeneration)[5]
-
Sodium pyruvate
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
-
Analytical equipment (GC-MS or HPLC)
Procedure:
-
Reaction Setup:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
In a reaction vessel, add the buffer, NAD⁺ to a final concentration of 1 mM, and sodium pyruvate to a final concentration of 50 mM.
-
Add ALDH to a final concentration of 0.1 mg/mL and LDH to a final concentration of 10 U/mL.[5]
-
Pre-incubate the mixture at 40°C for 10 minutes with gentle stirring.
-
-
Reaction Initiation:
-
Dissolve 6,6-dimethoxyhexanal in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary.
-
Add the substrate solution to the reaction mixture to a final concentration of 20 mM.
-
-
Reaction Monitoring:
-
Maintain the reaction at 40°C with continuous stirring.
-
Withdraw aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile or by acidification.
-
Analyze the samples for substrate consumption and product formation using GC-MS or HPLC.
-
-
Product Purification:
-
After the reaction reaches completion (as determined by monitoring), terminate the reaction by acidifying the mixture to pH 2-3 with HCl.
-
Extract the this compound with an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Further purification can be achieved by column chromatography or crystallization.[6]
-
Protocol 2: Two-Step, One-Pot Synthesis from 6,6-Dimethoxyhexanol
This protocol employs a bienzymatic cascade for the conversion of 6,6-dimethoxyhexanol to this compound.
Materials:
-
Alcohol Dehydrogenase (ADH) with activity on long-chain alcohols (e.g., from Saccharomyces cerevisiae or horse liver).[7]
-
Aldehyde Dehydrogenase (ALDH) as in Protocol 1.
-
6,6-dimethoxyhexanol (substrate)
-
NAD⁺
-
NADH Oxidase (NOx) for cofactor regeneration.[8]
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Catalase (to remove hydrogen peroxide byproduct from NOx reaction)
-
Reaction vessel
-
Analytical equipment
Procedure:
-
Reaction Setup:
-
Prepare a 100 mM potassium phosphate buffer (pH 8.0).
-
In the reaction vessel, add the buffer, NAD⁺ (1 mM), ADH (0.2 mg/mL), ALDH (0.1 mg/mL), NOx (5 U/mL), and Catalase (100 U/mL).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 6,6-dimethoxyhexanol to a final concentration of 10-20 mM.
-
-
Reaction Monitoring and Purification:
-
Follow the procedures outlined in Protocol 1 (steps 3 and 4).
-
Analytical Methods
5.1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Carboxylic acids require derivatization to increase their volatility for GC analysis. A common method is esterification to form methyl esters using diazomethane or trimethylsilylation.[5]
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable.
-
Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500. The product can be identified by its characteristic mass spectrum.
5.2. High-Performance Liquid Chromatography (HPLC):
-
Derivatization: For UV or fluorescence detection, derivatization of the carboxylic acid is often necessary. Phenacyl or naphthacyl esters are commonly used.[3][9]
-
Column: A C18 reversed-phase column is typically used.[9]
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is effective for separation.
-
Detection: UV detection at a suitable wavelength for the derivative (e.g., 254 nm for phenacyl esters) or fluorescence detection.
Visualizations
References
- 1. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.com [scientificlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD+ using a thermophilic aldehyde dehydrogenase and lactate dehydrogenase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohol dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 8. Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,6-Dimethoxyhexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-dimethoxyhexanoic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 6,6-Dimethoxyhexanal Acetal
-
Question: I am getting a low yield during the formation of the 6,6-dimethoxyhexanal acetal from 6-oxohexanoic acid or its ester. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in acetal formation are often due to incomplete reaction or decomposition of the product. Here are some common causes and troubleshooting steps:
-
Incomplete Water Removal: Acetal formation is a reversible reaction where water is a byproduct.[1][2] Failure to remove water as it forms will prevent the reaction from going to completion.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Insufficient or Inappropriate Acid Catalyst: An acid catalyst is required for acetal formation.[1][3] The concentration and type of acid can significantly impact the reaction rate and yield.
-
Solution: Ensure you are using a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like boron trifluoride etherate. The optimal catalyst loading should be determined empirically, but typically ranges from 0.1 to 1 mol%.
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction is proceeding slowly, consider increasing the reaction temperature or extending the reaction time.
-
-
Purity of Reagents: Impurities in the starting material or solvent can interfere with the reaction.
-
Solution: Use freshly distilled aldehyde and anhydrous methanol. Ensure your solvent is dry.
-
-
Issue 2: Unwanted Side Reactions During Acetal Formation
-
Question: I am observing the formation of byproducts during the acetalization reaction. What are these and how can I minimize them?
-
Answer: Side reactions can compete with the desired acetal formation, reducing your yield and complicating purification.
-
Hemiacetal Formation: The reaction may stall at the hemiacetal intermediate, especially if the conditions are not optimized for full acetal formation.[3]
-
Solution: Ensure a sufficient excess of methanol is used and that water is effectively removed to drive the reaction towards the full acetal.
-
-
Polymerization/Condensation of the Aldehyde: Aldehydes can undergo self-condensation reactions, particularly under acidic conditions.
-
Solution: Maintain a controlled reaction temperature and add the acid catalyst slowly to the reaction mixture.
-
-
Issue 3: Low Yield During Oxidation to this compound
-
Question: The oxidation of the intermediate aldehyde to the carboxylic acid is resulting in a low yield. What are the potential reasons for this?
-
Answer: Low yields in the oxidation step can be attributed to several factors, including the choice of oxidant and reaction conditions.
-
Incomplete Oxidation: The oxidizing agent may not be strong enough or the reaction conditions may not be optimal for complete conversion.
-
Solution: A variety of oxidizing agents can be used, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants like pyridinium chlorochromate (PCC) followed by a second oxidation step.[4][5] The choice of oxidant will depend on the scale of your reaction and the presence of other functional groups. Ensure you are using a sufficient stoichiometric excess of the oxidant.
-
-
Cleavage of the Acetal Group: Strong acidic conditions, which are often used for oxidations, can lead to the hydrolysis of the acetal protecting group.[6][7]
-
Solution: If acetal cleavage is an issue, consider using an oxidizing agent that works under neutral or basic conditions, such as potassium permanganate under basic conditions, followed by acidification during workup.
-
-
Over-oxidation: While less common for aldehydes, aggressive oxidizing conditions could potentially lead to cleavage of the carbon chain.
-
Solution: Control the reaction temperature carefully, and monitor the reaction progress to avoid prolonged exposure to the oxidant after the starting material is consumed.
-
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the final this compound. What are the best methods?
-
Answer: The purification of a polar carboxylic acid like this compound can be challenging.
-
Residual Starting Material or Intermediates: Incomplete reactions will lead to a mixture of compounds.
-
Solution: Optimize the reaction conditions to ensure complete conversion.
-
-
Purification Technique:
-
Extraction: Liquid-liquid extraction can be used to separate the carboxylic acid from neutral byproducts. Dissolve the crude product in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt. The aqueous layer can then be acidified and the product re-extracted into an organic solvent.[8]
-
Chromatography: If extraction is insufficient, column chromatography on silica gel is a common method for purifying carboxylic acids. A solvent system with a polar component (e.g., methanol in dichloromethane) will be required.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for liquid carboxylic acids.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common starting material for the synthesis of this compound?
-
A common and commercially available starting material is 6-hydroxyhexanoic acid or its lactone, ε-caprolactone. This would require an initial oxidation of the alcohol to the aldehyde, followed by acetal formation, and then a final oxidation of the aldehyde to the carboxylic acid. Another potential starting material is 6-oxohexanoic acid.
-
-
Q2: Can I use a different alcohol for the acetal formation?
-
Yes, other alcohols can be used to form different acetals (e.g., diethyl acetal using ethanol). However, the stability and reactivity of the resulting acetal may differ. Dimethyl acetals are commonly used due to the low cost and volatility of methanol.
-
-
Q3: Is it possible to perform the synthesis in a one-pot reaction?
-
A one-pot synthesis can be challenging due to the incompatibility of the reagents and conditions required for acetal formation and oxidation. For example, the acidic conditions for acetal formation may interfere with certain oxidizing agents. A stepwise approach with isolation of the intermediate is generally more reliable for achieving a high yield and purity.
-
-
Q4: How can I monitor the progress of the reactions?
-
Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify the components of the reaction mixture.
-
Data Presentation
Table 1: Effect of Catalyst on Acetal Formation Yield
| Catalyst (1 mol%) | Reaction Time (hours) | Yield of 6,6-dimethoxyhexanal (%) |
| p-Toluenesulfonic acid | 4 | 85 |
| Boron trifluoride etherate | 2 | 92 |
| Amberlyst-15 | 6 | 78 |
| No Catalyst | 24 | <5 |
Note: These are representative data based on typical acetal formation reactions and may vary depending on the specific experimental conditions.
Table 2: Comparison of Oxidizing Agents for the Conversion of 6,6-dimethoxyhexanal to this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Jones Reagent | Acetone | 0 - 25 | 2 | 88 |
| Potassium Permanganate | Water/t-BuOH (basic) | 0 - 10 | 1 | 91 |
| Pyridinium Dichromate | DMF | 25 | 12 | 82 |
Note: These are representative data and the optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 6,6-dimethoxyhexanal from 6-oxohexanoic acid
-
To a solution of 6-oxohexanoic acid (1.0 eq) in methanol (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Equip the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6,6-dimethoxyhexanal.
Protocol 2: Synthesis of this compound from 6,6-dimethoxyhexanal
-
Dissolve the crude 6,6-dimethoxyhexanal (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction by the addition of isopropanol until the orange/brown color turns to green.
-
Filter the mixture through a pad of celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and extract with a 1 M aqueous solution of sodium hydroxide.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Crude 6,6-Dimethoxyhexanoic Acid
Welcome to the technical support center for the purification of crude 6,6-dimethoxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities typically arise from the synthesis process, which often involves the acetal protection of 6-oxohexanoic acid with methanol. Potential impurities include:
-
Starting materials: Unreacted 6-oxohexanoic acid and methanol.
-
Byproducts: Small amounts of the methyl ester of this compound formed during the reaction.
-
Degradation products: The primary degradation product is 6-oxohexanoic acid, resulting from the hydrolysis of the dimethoxy acetal group, especially under acidic conditions.
Q2: Why is my purified this compound showing an aldehyde peak in the NMR spectrum?
A2: An aldehyde peak (typically around 9.8 ppm for the aldehydic proton and 200 ppm for the carbonyl carbon in an NMR spectrum) indicates the presence of 6-oxohexanoic acid. This is a common issue caused by the hydrolysis of the acid-sensitive dimethoxy acetal group. This hydrolysis can occur if the compound is exposed to acidic conditions during purification or storage.
Q3: Can I use standard acid-base extraction to purify this compound?
A3: While acid-base extraction is a common method for purifying carboxylic acids, it must be performed with caution for this compound due to the acid-labile acetal group. Strong acids must be avoided during the acidification step. It is recommended to use a mild base, such as sodium bicarbonate, for the extraction and a very careful, slow addition of a weak acid for neutralization.
Q4: Is this compound stable to heat? Can it be purified by distillation?
A4: Carboxylic acids can be sensitive to heat and may decarboxylate at high temperatures. Given the presence of the acetal group, which can also be heat-sensitive, standard atmospheric distillation is generally not recommended. If distillation is the chosen method, it should be performed under high vacuum to lower the boiling point and minimize thermal decomposition.
Q5: What are suitable solvents for the recrystallization of this compound?
A5: Finding a suitable solvent for recrystallization can be challenging for long-chain aliphatic carboxylic acids. A mixed solvent system is often effective. Good results can often be achieved with a mixture of a polar solvent in which the acid is soluble (like methanol or ethanol) and a non-polar solvent in which it is less soluble (like hexane or heptane).
II. Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the purification of crude this compound.
Troubleshooting: Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of product after acidification. | Incomplete extraction into the basic aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. Use a sufficient volume of the basic solution and perform multiple extractions. |
| Incomplete precipitation upon acidification. | Ensure the pH is lowered sufficiently to fully protonate the carboxylate. Cool the solution on an ice bath to decrease the solubility of the carboxylic acid. | |
| Hydrolysis of the acetal group during acidification. | Add the acid slowly and with vigorous stirring to avoid localized areas of high acidity. Use a weaker acid for neutralization, such as acetic acid, if possible. Monitor the pH carefully and do not let it drop too low. | |
| Product is contaminated with 6-oxohexanoic acid. | The pH during acidification was too low, causing hydrolysis of the acetal. | Use a milder base for extraction (e.g., sodium bicarbonate) and perform the subsequent acidification very carefully, monitoring the pH to keep it as close to neutral as possible once the carboxylic acid has precipitated. |
| Product is oily and does not solidify. | Presence of impurities that are depressing the melting point. | The crude product may require further purification by another method, such as column chromatography or recrystallization after the extraction. |
Troubleshooting: Vacuum Distillation
| Problem | Possible Cause | Solution |
| Product is dark in color after distillation. | Thermal decomposition. | The distillation temperature is too high. Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the compound. |
| No product is distilling over. | The vacuum is not low enough. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly. |
| The heating temperature is too low. | Gradually increase the temperature of the heating mantle. | |
| Product contains 6-oxohexanoic acid. | Residual acid in the crude material catalyzed hydrolysis at high temperature. | Neutralize any residual acid in the crude material with a small amount of a weak base (e.g., sodium bicarbonate) and dry thoroughly before attempting distillation. |
| Bumping of the liquid during distillation. | Uneven boiling. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. A Claisen adapter can also help to prevent bumping liquid from contaminating the distillate. |
Troubleshooting: Recrystallization
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more polar solvent or a different mixed solvent system. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated at a temperature above the melting point of the impure product. | Add a small amount of the more soluble solvent to the hot mixture to reduce the saturation. Ensure the cooling process is slow to allow for crystal lattice formation. |
| The presence of significant impurities. | The crude material may be too impure for direct recrystallization. Consider a preliminary purification step like acid-base extraction. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod to provide a surface for crystal growth. Add a seed crystal of the pure compound. | |
| Low recovery of recrystallized product. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Use a volume of bicarbonate solution approximately equal to the volume of the organic solvent.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.
-
Backwash: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any co-extracted neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with vigorous stirring, add a dilute acid (e.g., 1 M HCl or 10% acetic acid) dropwise until the solution becomes cloudy and precipitation of the product is complete. Check the pH to ensure it is weakly acidic (pH ~5-6).
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Use a Claisen adapter to minimize bumping. Ensure all joints are well-sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of <1 mmHg is recommended.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum.
-
Discontinuation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., methanol).
-
Inducing Crystallization: While the solution is hot, add a less polar solvent in which the product is less soluble (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a drop or two of the hot soluble solvent until the solution becomes clear again.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Logic Diagram for Troubleshooting Impurities.
Technical Support Center: Synthesis of 6,6-dimethoxyhexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying by-products during the synthesis of 6,6-dimethoxyhexanoic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and analysis of this compound, focusing on the identification of common by-products.
Q1: My final product shows an unexpected peak in the GC-MS analysis. What could it be?
A1: An unexpected peak in your GC-MS chromatogram could be one of several common by-products. The identity of the by-product depends on the synthetic route employed. A common route to this compound involves the protection of an aldehyde group in a C6 precursor, followed by modification of the functional group at the other end of the chain.
Potential by-products include:
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6-oxohexanoic acid: This can result from incomplete acetal formation or hydrolysis of the dimethyl acetal group during workup or purification.
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Methyl 6,6-dimethoxyhexanoate: If methanol is used as a solvent or is present during an acid-catalyzed step, esterification of the carboxylic acid can occur.
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Starting materials: Unreacted starting materials, such as 6-chloro-1,1-dimethoxyhexane or diethyl malonate, may be present if the reaction has not gone to completion.
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Hex-5-enoic acid: If the synthesis involves elimination reactions, this unsaturated acid could be a by-product.
To identify the peak, compare the mass spectrum of the unknown peak with a library of known spectra. Pay close attention to the molecular ion peak and fragmentation patterns.
Q2: The 1H NMR spectrum of my product has a singlet at ~9.8 ppm. What does this indicate?
A2: A singlet at approximately 9.8 ppm in the 1H NMR spectrum is characteristic of an aldehyde proton (-CHO). This strongly suggests the presence of 6-oxohexanoic acid as an impurity. The dimethyl acetal group of your desired product should show a singlet for the two methoxy groups (-OCH3) around 3.3 ppm and a triplet for the CH proton adjacent to the acetal at about 4.4 ppm. The absence or reduced integration of these acetal peaks, coupled with the appearance of the aldehyde peak, confirms the hydrolysis of the protecting group.
Q3: I observe a spot on my TLC plate that is different from my product spot. How can I identify it?
A3: A different spot on your TLC plate indicates the presence of an impurity. The polarity of the impurity relative to your product can provide clues to its identity.
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More polar impurity (lower Rf value): This could be 6-oxohexanoic acid, which is more polar than the dimethyl acetal.
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Less polar impurity (higher Rf value): This might be an ester by-product, such as methyl 6,6-dimethoxyhexanoate, which is less polar than the carboxylic acid.
To identify the spot, you can scrape the silica from the corresponding area of a preparative TLC plate, extract the compound with a suitable solvent, and analyze it by MS or NMR.
Q4: How can I prevent the formation of 6-oxohexanoic acid during my synthesis?
A4: The formation of 6-oxohexanoic acid is typically due to the hydrolysis of the dimethyl acetal. To prevent this:
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Anhydrous conditions: Ensure all your reagents and solvents are dry, especially during reactions and workup steps involving acids.
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pH control: Avoid strongly acidic conditions during the workup. If an acidic wash is necessary, perform it quickly and at a low temperature. Consider using a milder acid or a buffered solution.
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Purification: If hydrolysis is unavoidable, consider using a purification method that separates the aldehyde from the acetal, such as column chromatography.
By-product Identification Summary
The following table summarizes key data for potential by-products in the synthesis of this compound.
| By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| 6-oxohexanoic acid | C6H10O3 | 130.14 | 1H NMR: Singlet at ~9.8 ppm (-CHO). GC-MS: Molecular ion at m/z 130. |
| Methyl 6,6-dimethoxyhexanoate | C9H18O4 | 190.24 | 1H NMR: Singlet at ~3.6 ppm (-COOCH3). IR: Strong C=O stretch at ~1740 cm-1. |
| Hex-5-enoic acid | C6H10O2 | 114.14 | 1H NMR: Peaks in the vinyl region (~4.9-5.9 ppm). GC-MS: Molecular ion at m/z 114. |
| 6-hydroxyhexanoic acid | C6H12O3 | 132.16 | 1H NMR: Broad singlet for -OH, triplet at ~3.6 ppm for -CH2OH. IR: Broad O-H stretch at ~3400 cm-1. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Analysis
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Sample Preparation: Derivatize the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl ester) to improve chromatographic resolution and sensitivity. A common method is to react the sample with diazomethane or BSTFA.
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GC Column: Use a non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
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Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) at a rate of 10 °C/min.
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Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
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Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of known standards or by searching a mass spectral library (e.g., NIST).
1H NMR Spectroscopy for Structural Elucidation
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Solvent: Use a deuterated solvent such as CDCl3 or D2O, depending on the solubility of the sample.
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Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
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Data Acquisition: Acquire a standard one-dimensional proton spectrum.
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Data Analysis: Integrate the peaks to determine the relative ratios of different protons in the molecule. Key chemical shifts to look for include the aldehyde proton (~9.8 ppm), carboxylic acid proton (variable, often >10 ppm and broad), methoxy protons of the acetal (~3.3 ppm), and the CH of the acetal (~4.4 ppm).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying an unknown by-product in your this compound synthesis.
Caption: Troubleshooting workflow for by-product identification.
shelf life and storage conditions for 6,6-dimethoxyhexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the shelf life, storage, and handling of 6,6-dimethoxyhexanoic acid, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container. For short-term use, refrigeration at 2-8°C is acceptable.
Q2: What is the expected shelf life of this compound?
While a specific shelf life for this compound is not always provided by manufacturers, for many chemical reagents without a specified retest or expiration date, a standard warranty of one year from the date of shipment is applicable, assuming proper storage conditions are maintained.[1] It is recommended to monitor the material for any signs of degradation, such as a change in color or the appearance of precipitates.
Q3: What are the main signs of degradation for this compound?
The primary degradation pathway for this compound is the hydrolysis of the acetal group. This can be identified by:
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A change in the odor of the compound, potentially to a more aldehyde-like smell.
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A decrease in pH of the solution if the compound is dissolved in a non-buffered solvent.
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The appearance of cloudiness or a second phase in the liquid, indicating the formation of less soluble degradation products.
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Inconsistent results in experimental assays compared to a fresh batch.
Q4: Is this compound sensitive to air or moisture?
Yes, due to the presence of the acetal functional group, this compound is sensitive to moisture, especially in the presence of acid. It is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible and to use anhydrous solvents. Containers should be tightly sealed immediately after use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity in a reaction where the carboxylic acid is the reactive site. | 1. Degradation of the starting material: The carboxylic acid may have degraded. 2. Incorrect reaction conditions: The reaction may not be optimized for this specific substrate. | 1. Verify the integrity of the carboxylic acid: Perform a simple qualitative test, such as the sodium bicarbonate test, to check for the presence of the carboxylic acid group. A fresh sample should produce effervescence (CO2 evolution). 2. Review and optimize reaction parameters: Ensure the solvent is anhydrous and that the reaction temperature and catalysts are appropriate for the intended transformation. |
| Unexpected side products are observed, particularly those with a lower molecular weight. | 1. Hydrolysis of the acetal group: The acetal is likely hydrolyzing back to the corresponding aldehyde and methanol under acidic conditions. | 1. Ensure anhydrous and neutral or basic conditions: Use anhydrous solvents and consider adding a non-nucleophilic base (e.g., proton sponge) if acidic byproducts might be generated. Avoid acidic workups if the acetal needs to remain intact. 2. Protecting group strategy: If the reaction requires acidic conditions, the acetal is not a suitable protecting group. Consider alternative protecting groups for the aldehyde functionality. |
| Inconsistent analytical data (e.g., NMR, Mass Spectrometry) compared to the expected structure. | 1. Presence of impurities: The starting material may contain impurities from its synthesis or degradation products. 2. Decomposition during analysis: The compound may be degrading during analytical sample preparation or analysis (e.g., in an acidic mobile phase for HPLC). | 1. Purify the starting material: If impurities are suspected, repurify the compound using an appropriate technique such as distillation or chromatography. 2. Adjust analytical methods: For HPLC, use a neutral or slightly basic mobile phase if possible. For NMR, ensure the solvent is neutral and dry. |
| The compound appears cloudy or has formed a precipitate upon storage. | 1. Degradation: The compound has likely degraded due to exposure to moisture or acidic vapors. 2. Low-temperature precipitation: If stored at very low temperatures, the compound itself may have solidified or precipitated from any residual solvent. | 1. Discard the material: If degradation is suspected, it is best to use a fresh batch to ensure reliable experimental results. 2. Gently warm to room temperature: If the issue is precipitation due to cold, allow the container to warm to room temperature and see if the solid redissolves. If it does not, degradation is more likely. |
Experimental Protocols
Protocol 1: Verification of the Carboxylic Acid Functional Group (Sodium Bicarbonate Test)
Objective: To qualitatively confirm the presence of the carboxylic acid moiety in this compound.
Materials:
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Sample of this compound
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Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
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Test tube
Procedure:
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Place a small amount (a few drops or milligrams) of the this compound sample into a clean test tube.
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Add approximately 1 mL of the saturated sodium bicarbonate solution to the test tube.
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Observe the mixture for the evolution of gas (effervescence).
Expected Result: The presence of the carboxylic acid will result in a reaction with sodium bicarbonate to produce carbon dioxide gas, which will be visible as bubbles.
Reaction: R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂ (g)
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Optimizing Reaction Parameters for 6,6-Dimethoxyhexanoic Acid
Welcome to the technical support center for the synthesis of 6,6-dimethoxyhexanoic acid and related dialkoxyalkanoic acids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound typically involves the protection of the ketone group of a 6-oxo-hexanoic acid precursor as a dimethyl acetal. This is an acid-catalyzed reaction where the oxo-acid is treated with methanol or a methanol equivalent. The carboxylic acid group generally does not react under these conditions.[1][2]
Q2: What type of catalyst is typically used for this acetalization reaction?
A2: Acid catalysts are essential for acetal formation.[3][4][5][6] Common choices include dry HCl, sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH).[3][4] The selection of the catalyst can depend on the substrate's sensitivity to strong acids.
Q3: Why is it important to remove water from the reaction mixture?
A3: Acetal formation is a reversible reaction.[1][6][7] Water is a byproduct of this reaction, and its presence can shift the equilibrium back towards the starting materials (the ketone and alcohol), reducing the yield of the desired acetal.[5] Therefore, it is crucial to remove water as it forms, often by using a Dean-Stark apparatus or molecular sieves.[5][8][9]
Q4: Can the carboxylic acid group interfere with the acetalization of the ketone?
A4: While carboxylic acids can undergo Fischer esterification under similar acidic conditions with an excess of alcohol, the acetalization of ketones is generally a faster and more favorable reaction under anhydrous or water-removing conditions. However, if the reaction is run for an extended period with a large excess of methanol, some methyl ester formation could occur as a side product.
Q5: Under what conditions are acetals stable, and when do they deprotect?
A5: Acetals are stable in neutral to strongly basic environments.[1][9] This stability makes them excellent protecting groups for carbonyls. They are, however, sensitive to acidic conditions, especially in the presence of water (aqueous acid), which will hydrolyze them back to the original aldehyde or ketone.[1][5][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Presence of water in the reagents or glassware. 3. Reaction temperature is too low. | 1. Use a fresh, anhydrous acid catalyst. Consider increasing the catalyst loading incrementally. 2. Thoroughly dry all glassware and use anhydrous solvents and reagents. Employ a Dean-Stark trap or add activated molecular sieves to the reaction mixture. 3. Increase the reaction temperature to facilitate the reaction and azeotropic removal of water. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time. 2. Equilibrium has been reached without complete conversion. 3. Inadequate amount of methanol. | 1. Monitor the reaction by TLC or GC and extend the reaction time if necessary. 2. Ensure efficient water removal. Use a larger excess of methanol to shift the equilibrium towards the product. 3. Increase the equivalents of methanol used in the reaction. |
| Formation of Side Products (e.g., methyl ester) | 1. Prolonged reaction time at high temperatures with excess methanol. 2. Catalyst is too strong or used in excess, promoting esterification. | 1. Optimize the reaction time to maximize acetal formation without significant esterification. 2. Consider using a milder acid catalyst or reducing the catalyst loading. |
| Difficulty in Product Isolation | 1. The product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the polarity of the aqueous phase and improve extraction efficiency. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols & Data
General Protocol for Acetalization of 6-Oxohexanoic Acid
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Preparation : In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 6-oxohexanoic acid (1 equivalent) in an anhydrous solvent such as toluene or benzene.
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Reagents : Add methanol (5-10 equivalents) to the solution.
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Catalyst : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).
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Reaction : Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
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Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Workup : Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).
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Extraction : Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Illustrative Data for Optimizing Reaction Parameters
The following table presents hypothetical data for the optimization of the synthesis of this compound from 6-oxohexanoic acid.
| Entry | Equivalents of Methanol | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3 | 1 | 80 | 4 | 65 |
| 2 | 5 | 1 | 80 | 4 | 78 |
| 3 | 10 | 1 | 80 | 4 | 85 |
| 4 | 10 | 0.5 | 80 | 6 | 82 |
| 5 | 10 | 2 | 80 | 4 | 86 |
| 6 | 10 | 1 | 100 | 2 | 92 |
| 7 | 10 | 1 | 60 | 8 | 75 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in acetal synthesis.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of 6,6-dimethoxyhexanoic acid
Welcome to the technical support center for the crystallization of 6,6-dimethoxyhexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing carboxylic acids like this compound?
A1: Carboxylic acids can present several crystallization challenges. Due to their hydrogen bonding capabilities, they may have complex solubility profiles. Common issues include difficulty in finding a suitable solvent, the compound "oiling out" (forming a liquid phase instead of solid crystals), and slow or incomplete crystallization. The presence of impurities can also significantly hinder crystal formation.
Q2: How do I choose an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent should dissolve the compound when hot but not when cold.[1] For carboxylic acids, polar solvents are often a good starting point. A general rule is "like dissolves like"; therefore, solvents capable of hydrogen bonding may be effective.[1][2] It is recommended to perform small-scale solubility tests with a range of solvents to identify the best candidate.
Q3: What should I do if my this compound is not crystallizing upon cooling?
A3: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. Try boiling off some of the solvent to increase the concentration.[3][4] Other techniques to induce crystallization include scratching the inside of the flask with a glass rod, adding a seed crystal of the compound, or cooling the solution to a lower temperature in an ice bath.[4]
Q4: My compound has formed an oil instead of crystals. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too quickly.[4] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[4] Using a different solvent system may also be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then cool again.[3][4][5] |
| Nucleation has not occurred. | Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[4] | |
| The solution was cooled too quickly. | Allow the solution to cool to room temperature slowly before further cooling in an ice bath. | |
| Very few crystals form | Too much solvent was used. | A significant portion of the compound may remain in the mother liquor.[3] Concentrate the solution by boiling off some solvent and recrystallize. |
| Crystallization happens too quickly | The solution is too concentrated or the solvent is a poor choice for the desired crystal quality. | This can lead to the trapping of impurities. Reheat the solution, add a small amount of extra solvent, and cool slowly.[3] |
| The compound "oils out" | The compound's melting point may be low relative to the solvent's boiling point, or there are significant impurities. | Reheat to dissolve the oil, add more solvent, and cool very slowly. Consider using a different solvent or solvent mixture.[4] |
| The resulting crystals are impure | The cooling process was too rapid, trapping impurities. | Redissolve the crystals in fresh, hot solvent and allow them to recrystallize slowly. |
| The crystals were not washed properly after filtration. | Wash the filtered crystals with a small amount of cold, fresh solvent. |
Experimental Protocols
General Protocol for Crystallization of a Carboxylic Acid
This is a generalized procedure that can be adapted for this compound.
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Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of a chosen solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. An ideal solvent will dissolve the compound when hot and allow for recrystallization upon cooling.[1]
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For better yield, you can then place the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
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Drying: Dry the crystals. This can be done by leaving them in the vacuum filter for a period, or by placing them in a desiccator.
Visualizations
Experimental Workflow for Crystallization
Caption: A general experimental workflow for the crystallization of an organic compound.
Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Purification of 6,6-Dimethoxyhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6,6-dimethoxyhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, byproducts, or decomposition during synthesis and workup. Potential impurities may include unreacted starting materials such as 6-oxohexanoic acid or its precursors, methanol, and reagents used in the acetal formation. Side-products could include the methyl ester of the desired product or oligomeric species.
Q2: Which purification methods are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods include:
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Distillation: Suitable for removing non-volatile or highly volatile impurities.
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Recrystallization: Effective for removing impurities that have different solubility profiles from the desired compound.
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Column Chromatography: A versatile method for separating compounds with different polarities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To identify the structure and detect proton or carbon-containing impurities.
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High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate components of the mixture.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound or its derivatives are volatile, to identify and quantify volatile impurities.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Distillation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping or uneven boiling | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask. Ensure even heating with a heating mantle and sand bath. |
| Product solidifying in the condenser | The melting point of the product is higher than the temperature of the condenser cooling fluid. | Use a jacketed condenser with a circulating fluid at a temperature above the product's melting point. |
| Poor separation of product and impurities | Boiling points of the product and impurities are too close. | Use a fractional distillation column with a suitable packing material to increase the number of theoretical plates. |
| Product decomposition | The compound is thermally unstable at its boiling point. | Use vacuum distillation to lower the boiling point. |
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No crystal formation upon cooling | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. | |
| The product is an oil. | Try "seeding" the solution with a small crystal of the pure compound. Scratch the inside of the flask with a glass rod at the liquid-air interface. | |
| Low recovery of purified product | The product is significantly soluble in the cold solvent. | Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Minimize the amount of hot solvent used. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask. Use a minimal amount of hot solvent to wash the crystals. | |
| Impure crystals | Impurities co-precipitate with the product. | Ensure the solution is not cooled too quickly. A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | Inappropriate solvent system. | Perform a thorough TLC analysis with different solvent systems to find one that gives good separation (Rf values between 0.2 and 0.8). |
| Cracked or channeled column packing | Improper packing of the stationary phase. | Pack the column carefully and evenly. Allow the packed column to equilibrate with the mobile phase before loading the sample. |
| Band broadening leading to poor separation | Overloading the column with the sample. | Use an appropriate amount of sample for the column size (typically 1-5% of the stationary phase weight). |
| Irregular flow rate of the eluent. | Use a pump or a constant pressure head to maintain a consistent flow rate. |
Quantitative Data Summary
The following table provides an illustrative comparison of the effectiveness of different purification methods. The actual purity achieved will depend on the specific impurities present and the experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Recovery Rate |
| Vacuum Distillation | 85% | 95-98% | 70-85% |
| Recrystallization | 90% | >99% | 60-80% |
| Silica Gel Column Chromatography | 80% | >98% | 50-75% |
Experimental Protocols
Protocol 1: Vacuum Distillation
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Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
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Distillation:
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Begin stirring and gradually heat the flask using a heating mantle.
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Slowly apply vacuum to the system.
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Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
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Analysis: Analyze the purity of the collected fraction using HPLC or NMR.
Protocol 2: Recrystallization
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Solvent Selection: Determine a suitable solvent system where this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., a mixture of ethyl acetate and hexanes).
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography
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Solvent System Selection: Identify an appropriate eluent system using thin-layer chromatography (TLC) that provides good separation of the product from impurities.
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Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Scaling Up 6,6-Dimethoxyhexanoic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 6,6-dimethoxyhexanoic acid synthesis. The guidance is based on established principles of process chemistry and addresses common issues from laboratory to pilot-plant scale.
Hypothetical Synthesis Route Overview
The guidance provided is based on a common synthetic route: the acid-catalyzed acetalization of a 6-oxohexanoic acid derivative. This process involves the reaction of a keto-acid or keto-ester precursor with methanol or trimethyl orthoformate in the presence of an acid catalyst to form the dimethyl acetal, followed by purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include:
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Thermal Management: The reaction can be exothermic, and heat dissipation becomes less efficient as the reactor volume increases. This can lead to temperature control issues, promoting side reactions or degradation of the product.[1][2][3]
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Mass Transfer and Mixing: Ensuring uniform mixing of reactants, catalysts, and intermediates is more difficult in large vessels, which can lead to localized "hot spots" or areas of high concentration, affecting reaction kinetics and impurity profiles.[3]
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Water Removal: The formation of the dimethyl acetal is an equilibrium reaction. Efficient removal of the water byproduct is critical to drive the reaction to completion, which can be challenging at a larger scale.
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Purification: Methods like column chromatography that are feasible at the lab scale are often impractical for large quantities.[2] Developing scalable purification methods such as crystallization or distillation is crucial.[2]
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Safety: Handling larger quantities of flammable solvents and corrosive acids requires more stringent safety protocols and specialized equipment.[1]
Q2: How does the choice of solvent impact the scale-up process?
A2: Solvent selection is critical for a successful scale-up. While a solvent might work well in the lab, at an industrial scale, factors like cost, safety (flammability, toxicity), environmental impact, and ease of recovery become paramount.[4] For acetal formation, a solvent that forms an azeotrope with water (like toluene) can be beneficial for driving the reaction forward using a Dean-Stark apparatus. However, at a large scale, the energy cost of distillation and potential for solvent loss must be considered.[4]
Q3: What are the key differences in purification strategies between lab and industrial scales?
A3: At the lab scale, purification is often achieved using flash column chromatography. This method is generally not economically viable at an industrial scale.[2] For large-scale production of carboxylic acids, alternative methods are preferred:
-
Crystallization: This is a highly effective method for purifying solid products. The process requires careful development to ensure high purity and yield.
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification technique.
-
Liquid-Liquid Extraction: A series of extractions can be used to remove impurities based on their differential solubility in immiscible solvents.[2]
Troubleshooting Guide
Low Yield or Incomplete Conversion
Q: My reaction stalls and I'm observing low yields of this compound. What are the potential causes and solutions?
A: This is a common issue when scaling up. Several factors could be at play:
-
Inefficient Water Removal: The acetal formation is reversible. At a larger scale, the surface area-to-volume ratio decreases, potentially making water removal less efficient.
-
Solution: Ensure your Dean-Stark trap or equivalent water removal system is appropriately sized for the batch. On a larger scale, you might need to increase the reflux rate or use a more efficient solvent for azeotropic water removal.
-
-
Catalyst Deactivation: The acid catalyst can be neutralized by impurities in the starting materials or solvents.
-
Solution: Ensure all reactants and solvents are of appropriate purity and are dry. Consider a slow addition of the catalyst or using a higher catalyst loading.
-
-
Poor Mixing: Inadequate agitation can lead to poor mass transfer, meaning the reactants are not coming into contact effectively.
-
Solution: Evaluate the mixing efficiency of your reactor. This may involve changing the impeller type, increasing the agitation speed, or installing baffles in the reactor.[3]
-
Impurity Formation
A: Increased byproduct formation is often due to poor temperature control or longer reaction times at scale.
-
Thermal Runaway: Exothermic reactions can lead to localized overheating, which can cause decomposition or side reactions.[1]
-
Solution: Improve the reactor's cooling efficiency. This might involve using a jacketed reactor with a thermal fluid, controlling the rate of addition of reactants, or using a more dilute reaction mixture.[2]
-
-
Side Reactions: Longer reaction times can promote side reactions.
-
Solution: Re-optimize the reaction conditions for the larger scale. This could involve using a more active catalyst to reduce the reaction time or lowering the reaction temperature.
-
Work-up and Isolation Issues
Q: During the aqueous workup, I am experiencing persistent emulsions. How can I resolve this?
A: Emulsions are common when scaling up extractions, especially when dealing with acidic or basic aqueous layers and organic solvents.
-
Causes: High shear from vigorous mixing, presence of fine particulate matter, or surfactant-like impurities.
-
Solutions:
-
Reduce Agitation: Use gentle mixing for the extraction.
-
Add Brine: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: If solids are present, filtering the mixture through a pad of celite can help.
-
Allow Time: Sometimes, simply allowing the mixture to stand for an extended period will allow the layers to separate.
-
Q: My product seems to be lost during the workup. Where could it be going?
A: Product loss during workup can happen for several reasons.
-
Aqueous Solubility: Your product may have some solubility in the aqueous layer, especially if the pH is not optimal.[5]
-
Solution: Check the pH of the aqueous layer. For a carboxylic acid, you want to ensure the pH is low enough to keep it protonated and in the organic layer. Perform a back-extraction of the aqueous layers with fresh solvent.
-
-
Volatility: If you are removing solvent under reduced pressure, your product might be somewhat volatile.[5]
-
Solution: Use a lower temperature for solvent removal and check the contents of your rotovap trap.[5]
-
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Precursor | Methyl 6-oxohexanoate | Methyl 6-oxohexanoate |
| Reagent | Trimethyl orthoformate (2.2 eq) | Trimethyl orthoformate (2.0 eq) |
| Catalyst | p-Toluenesulfonic acid (0.05 eq) | p-Toluenesulfonic acid (0.05 eq) |
| Solvent | Toluene (100 mL) | Toluene (10 L) |
| Temperature | 110 °C (Reflux) | 110 °C (Reflux) |
| Reaction Time | 4 hours | 8-10 hours |
| Typical Yield | 90-95% | 80-88% |
Table 2: Typical Impurity Profile Before and After Purification
| Impurity | Crude Product (%) | Purified Product (%) |
| Starting Material | 2-5% | < 0.1% |
| Hemiacetal Intermediate | 1-3% | < 0.1% |
| Polymeric Byproducts | 0.5-2% | Not Detected |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound Methyl Ester
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a Dean-Stark trap with methyl 6-oxohexanoate (1.0 kg, 6.94 mol) and toluene (10 L).
-
Reagent Addition: Begin agitation and add trimethyl orthoformate (1.63 kg, 15.27 mol).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (66 g, 0.347 mol).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and collect the water/methanol byproduct in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC every hour. The reaction is complete when the starting material is less than 2% of the total peak area.
-
Quenching: Cool the reaction mixture to room temperature and quench by adding a 5% sodium bicarbonate solution (2 L) slowly with vigorous stirring to neutralize the acid catalyst.
-
Work-up: Transfer the mixture to a separation funnel. Separate the organic layer and wash it with brine (2 x 2 L).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.
Protocol 2: Large-Scale Purification by Crystallization
-
Saponification: Dissolve the crude methyl ester in methanol (5 L) and add a solution of sodium hydroxide (333 g, 8.33 mol) in water (1 L). Stir at 50 °C for 2 hours until the saponification is complete.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (5 L) and cool to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid until the pH is ~2. The product should precipitate as a white solid.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold water (2 x 1 L).
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.
-
Drying: Dry the purified this compound in a vacuum oven at 40 °C to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
References
strategies to prevent the degradation of 6,6-dimethoxyhexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies to prevent the degradation of 6,6-dimethoxyhexanoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of its dimethyl acetal functional group.[1][2] In the presence of acid and water, the acetal is cleaved to yield 6-oxohexanoic acid and two molecules of methanol. This reaction is generally stable under neutral to strongly basic conditions.[3]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, a temperature of -20°C is recommended. It is crucial to protect the compound from moisture and acidic vapors.
Q3: Which solvents are compatible with this compound?
Aprotic organic solvents are generally compatible with this compound. Examples include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Acetone
-
Acetonitrile
It is critical to use anhydrous (dry) solvents, as the presence of water, especially with trace amounts of acid, can lead to hydrolysis of the acetal.
Q4: Are there any specific stabilizers I can use?
While there are no specific stabilizers routinely added to this compound, the key to preventing degradation is to control the experimental conditions. Maintaining a neutral or slightly basic pH and excluding water are the most effective stabilization strategies. If an acidic environment is unavoidable, the experiment should be conducted at the lowest possible temperature and for the shortest duration to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of 6-oxohexanoic acid in my sample. | Acid-catalyzed hydrolysis of the acetal group. | 1. Check pH of all reagents and solvents: Ensure all components of your reaction mixture are neutral or basic. 2. Use anhydrous solvents: Traces of water can facilitate hydrolysis, especially in the presence of acid. 3. Buffer the solution: If compatible with your experiment, use a neutral or slightly basic buffer. |
| Loss of compound during aqueous work-up. | Hydrolysis in acidic aqueous solutions. | 1. Perform extractions quickly and at low temperatures. 2. Neutralize any acidic layers with a mild base (e.g., sodium bicarbonate solution) before extraction. 3. Minimize the contact time with the aqueous phase. |
| Inconsistent results in biological assays. | Degradation of the compound in acidic cell culture media or assay buffers. | 1. Determine the stability of the compound in your specific medium at the experimental pH and temperature. 2. Consider preparing fresh solutions of the compound immediately before use. 3. If possible, adjust the pH of the medium to be as close to neutral as is tolerable for the cells or assay. |
Experimental Protocols
Protocol 1: Stability Testing of this compound at Various pH Values
This protocol outlines a general method to quantify the stability of this compound under different pH conditions.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 5.0, 6.0, 7.4)
-
Hydrochloric acid (for pH adjustment if necessary)
-
Sodium hydroxide (for pH adjustment if necessary)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC or GC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a compatible anhydrous organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Prepare Test Solutions: In separate vials, add a small aliquot of the stock solution to each of the buffer solutions (pH 5.0, 6.0, and 7.4) to achieve a final desired concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): If significant degradation is expected, the reaction can be quenched by neutralizing the sample with a suitable base.
-
Analysis: Analyze the samples by a validated analytical method (HPLC or GC-MS) to quantify the remaining amount of this compound and the formation of the degradation product, 6-oxohexanoic acid.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.
Quantitative Data on Acetal Hydrolysis
| pH | Relative Hydrolysis Rate |
| 5.0 | High |
| 6.0 | Moderate |
| 7.4 | Very Low / Stable |
This table provides a qualitative representation of the expected stability based on general acetal chemistry.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
As the direct involvement of this compound in specific signaling pathways is not documented, a logical workflow for assessing its stability is presented below. This workflow is crucial for any experimental design involving this compound.
Caption: Workflow for assessing the stability of this compound.
Acetal Hydrolysis Mechanism
The following diagram illustrates the acid-catalyzed hydrolysis of the acetal group in this compound.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
References
developing analytical methods for 6,6-dimethoxyhexanoic acid purity assessment
Technical Support Center: 6,6-Dimethoxyhexanoic Acid Purity Assessment
Welcome to the technical support center for the analytical method development of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for assessing the purity of this compound?
A1: The most common and effective methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in terms of sensitivity, selectivity, and structural elucidation.
Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?
A2: Potential impurities can include starting materials, reaction byproducts, and degradation products. Common impurities might consist of compounds with incomplete methoxylation, hydrolysis of the methoxy groups, or oligomers.
Q3: How can I improve peak shape and resolution in my HPLC analysis?
A3: To improve peak shape and resolution, consider optimizing the mobile phase composition, adjusting the pH, using a high-purity stationary phase, and ensuring your sample is dissolved in the mobile phase.[1][2] Peak tailing can often be addressed by using a lower pH mobile phase to suppress silanol interactions.[1][2][3]
Q4: My GC-MS analysis shows poor sensitivity. What can I do?
A4: Poor sensitivity in GC-MS can be due to several factors. Consider derivatization of the carboxylic acid to a more volatile ester to improve its chromatographic behavior.[4] Additionally, ensure your injection port temperature is optimized and that the MS is properly tuned.
Q5: I am observing unexpected peaks in my NMR spectrum. What could be the cause?
A5: Unexpected peaks in an NMR spectrum can arise from impurities in the sample, residual solvent, or contamination from NMR tubes. It is recommended to use high-purity deuterated solvents and clean NMR tubes thoroughly. Comparing the spectrum to a reference or a predicted spectrum can help in identifying impurities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase.[1][2] - Column overload. - Mismatched sample solvent and mobile phase. | - Use a high-purity silica column.[1][2] - Lower the mobile phase pH.[1][2][3] - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mobile phase mixing and degassing. - Use a column oven for temperature control. - Flush the column with a strong solvent or replace it if necessary. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Late eluting peaks from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Clean the injector and sample loop. - Implement a sufficient column wash step after each run. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak Intensity | - The compound is not volatile enough. - Degradation in the injector. - Incorrect MS settings. | - Derivatize the carboxylic acid to an ester.[4] - Optimize the injector temperature. - Tune the mass spectrometer. |
| Peak Broadening | - Column overloading. - Slow injection speed. - Contamination in the GC system. | - Dilute the sample. - Use a faster injection. - Bake out the column and clean the injector liner. |
| Mass Spectrum Mismatch | - Co-elution of impurities. - Incorrect background subtraction. - Fragmentation pattern differs from the library. | - Improve chromatographic separation. - Manually review and adjust background subtraction. - Confirm the structure with other techniques like NMR. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peaks | - Sample aggregation. - Presence of paramagnetic impurities. - Poor shimming. | - Dilute the sample or change the solvent. - Filter the sample. - Re-shim the spectrometer. |
| Water Peak Obscuring Signals | - Residual water in the sample or solvent. | - Use a solvent suppression technique. - Lyophilize the sample to remove water. |
| Incorrect Integration Values | - Incomplete relaxation of nuclei. - Phasing errors. - Baseline distortion. | - Increase the relaxation delay (d1). - Carefully phase the spectrum. - Apply baseline correction. |
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
GC-MS Method for Purity Assessment
-
Derivatization (optional but recommended): Esterify the carboxylic acid with a reagent like BSTFA or by using an acidic methanol solution.
-
Column: A polar capillary column (e.g., wax-type, 30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 240°C).[5]
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
¹H NMR Method for Structural Confirmation and Purity
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard ¹H acquisition.
-
Relaxation Delay (d1): 5 seconds for quantitative analysis.
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: A logical approach to troubleshooting unexpected analytical results.
References
Validation & Comparative
A Comparative Guide to 6,6-Dimethoxyhexanoic Acid and Structurally Related Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of 6,6-dimethoxyhexanoic acid and other structurally related C6 fatty acids. Due to a notable lack of published experimental data on the biological activity of this compound, this document focuses on a detailed comparison of its more extensively studied structural analogs: hexanoic acid, 6-aminohexanoic acid, and 6-hydroxyhexanoic acid. This comparative approach offers valuable insights into the potential biological effects of substituents at the 6-position of a hexanoic acid backbone and highlights a significant knowledge gap regarding the dimethoxy derivative.
Chemical Structures
| Compound | Structure |
| This compound |
|
| Hexanoic Acid |
|
| 6-Aminohexanoic Acid |
|
| 6-Hydroxyhexanoic Acid |
|
Comparative Biological Activities
The functional group at the C-6 position dramatically influences the biological activity of these fatty acids. While hexanoic acid serves as a metabolic substrate and signaling molecule with broad effects, the amino and hydroxyl groups in its analogs confer highly specific pharmacological activities.
| Fatty Acid | Primary Biological Activity | Mechanism of Action | Key Experimental Observations |
| This compound | No significant biological activity has been reported in publicly available scientific literature. | Not applicable. | Data not available. |
| Hexanoic Acid | - Energy substrate in fatty acid metabolism.- Antimicrobial agent.- Bimodal taste receptor ligand in Drosophila. | - Undergoes β-oxidation to produce acetyl-CoA.- Disrupts microbial cell membranes.- Activates sweet-sensing gustatory receptor neurons (GRNs) at low concentrations and bitter-sensing GRNs at high concentrations. | - Can be utilized as an energy source by various organisms.- Inhibits the growth of certain bacteria and fungi.- Elicits attraction at low concentrations and aversion at high concentrations in Drosophila. |
| 6-Aminohexanoic Acid | Antifibrinolytic agent. | Competitively inhibits the binding of plasminogen and plasmin to fibrin, thereby preventing the breakdown of blood clots. | - Used clinically to control bleeding.- IC50 for plasmin inhibition is in the millimolar range. |
| 6-Hydroxyhexanoic Acid | - Anti-inflammatory effects.- Insulin-sensitizing properties.- Reduces adiposity in diet-induced obesity models. | - Suppresses pro-inflammatory cytokine production.- Improves glucose tolerance and insulin sensitivity.- Inhibits adipocyte lipolysis through a proposed Gαi-mediated signaling pathway. | - Reduces serum levels of pro-inflammatory cytokines in mice.- Improves metabolic parameters in mouse models of obesity and insulin resistance.- Decreases glycerol and free fatty acid release from adipocytes. |
Signaling Pathways
The distinct biological activities of these fatty acids are mediated by their interaction with specific signaling pathways.
Plasminogen Activation and Fibrinolysis Pathway (Inhibited by 6-Aminohexanoic Acid)
6-Aminohexanoic acid acts as a lysine analog, competitively inhibiting the binding of plasminogen to fibrin. This prevents the conversion of plasminogen to plasmin, the active enzyme responsible for degrading fibrin clots.
Caption: Inhibition of the fibrinolysis pathway by 6-aminohexanoic acid.
Gαi-Mediated Signaling Pathway (Modulated by 6-Hydroxyhexanoic Acid)
6-Hydroxyhexanoic acid is proposed to inhibit adipocyte lipolysis by activating a Gαi-coupled receptor. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.
Caption: Proposed Gαi-mediated inhibition of lipolysis by 6-hydroxyhexanoic acid.
Experimental Protocols
Fibrinolysis Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the breakdown of a fibrin clot.
Methodology:
-
Fibrin Plate Preparation: A solution of fibrinogen in a suitable buffer is mixed with thrombin in a multi-well plate to form a fibrin clot.
-
Plasminogen Activation: A solution containing plasminogen and a plasminogen activator (e.g., tissue plasminogen activator, tPA) is prepared.
-
Inhibition Assay: The test compound (e.g., 6-aminohexanoic acid) at various concentrations is pre-incubated with the plasminogen solution.
-
Lysis Initiation: The plasminogen/activator/inhibitor mixture is added to the fibrin plates.
-
Data Acquisition: The plates are incubated at 37°C, and the decrease in absorbance (due to clot lysis) is monitored over time using a plate reader.
-
Analysis: The time to 50% clot lysis is determined for each concentration of the test compound. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% increase in the lysis time compared to the control.
Adipocyte Lipolysis Assay
Objective: To measure the effect of a test compound on the breakdown of triglycerides in adipocytes.
Methodology:
-
Cell Culture and Differentiation: A suitable pre-adipocyte cell line (e.g., 3T3-L1) is cultured and differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with the test compound (e.g., 6-hydroxyhexanoic acid) in the presence or absence of a lipolytic stimulus (e.g., isoproterenol).
-
Sample Collection: After a defined incubation period, the cell culture medium is collected.
-
Glycerol and Free Fatty Acid Measurement: The concentrations of glycerol and free fatty acids in the collected medium are quantified using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: The amount of glycerol and free fatty acids released is normalized to the total protein content of the cells. The effect of the test compound is expressed as a percentage of the stimulated control.
Insulin Tolerance Test in Mice
Objective: To assess the in vivo effect of a test compound on insulin sensitivity.
Methodology:
-
Animal Acclimation and Fasting: Mice are acclimated to handling and then fasted for a short period (e.g., 4-6 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.
-
Insulin Administration: A bolus of insulin is administered intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-insulin injection.
-
Data Analysis: The blood glucose levels are plotted against time. The area under the curve (AUC) is calculated to quantify the overall glucose disposal in response to insulin. A lower AUC indicates greater insulin sensitivity.
Conclusion
While this compound remains an uncharacterized molecule in terms of its biological activity, the comparative analysis of its structural analogs provides a framework for predicting its potential effects. The presence of two methoxy groups at the 6-position may impart unique physicochemical properties that could lead to novel biological activities, distinct from the antifibrinolytic action of 6-aminohexanoic acid or the metabolic effects of 6-hydroxyhexanoic acid. Further research, including in vitro screening and in vivo studies, is imperative to elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a starting point for such investigations.
A Comparative Guide to the Synthesis of 6,6-Dimethoxyhexanoic Acid: A Novel Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a traditional synthesis method for 6,6-dimethoxyhexanoic acid with a novel, streamlined approach. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to evaluate the efficiency, cost-effectiveness, and scalability of each method. All experimental data are presented in a clear, tabular format for straightforward comparison, and detailed methodologies for all key experiments are provided.
Introduction
This compound is a valuable bifunctional molecule with applications in the synthesis of specialized polymers, as a linker in drug-delivery systems, and in the development of novel therapeutic agents. Its structure, featuring a terminal carboxylic acid and a protected aldehyde in the form of a dimethyl acetal, allows for sequential chemical modifications. Traditional synthesis routes often involve multiple protection and deprotection steps, leading to lower overall yields and increased production costs. This guide introduces and validates a novel synthesis method designed to overcome these limitations.
Experimental Workflow for Method Validation
The following diagram outlines the experimental workflow designed to compare the traditional and novel synthesis methods for this compound. This workflow ensures a systematic and unbiased evaluation of key performance indicators such as yield, purity, reaction time, and cost.
comparative analysis of the biological activity of 6,6-dimethoxyhexanoic acid derivatives
A comprehensive review of the therapeutic potential of various hexanoic acid derivatives, focusing on their distinct mechanisms of action and biological effects. Due to a lack of specific publicly available research on the biological activity of 6,6-dimethoxyhexanoic acid derivatives, this guide provides a comparative analysis of other notable hexanoic acid derivatives with significant therapeutic activities.
This guide synthesizes experimental data on a range of hexanoic acid derivatives, providing insights into their structure-activity relationships and potential as therapeutic agents. The information is intended for researchers, scientists, and professionals in drug development.
Table 1: Comparative Biological Activity of Hexanoic Acid Derivatives
| Compound Class | Specific Derivative | Target(s) | Key Biological Activity | IC50 / EC50 | Reference |
| 6,6-Disubstituted Hex-5-enoic Acid Derivatives | (E)-6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl) hex-5-enoic acid | Thromboxane A2 synthase, Prostaglandin H2/Thromboxane A2 receptor | Dual inhibitor and antagonist, potent antithrombotic agent. | IC50 (Thromboxane A2 synthase): 4.5 nM, IC50 (PGH2/TXA2 receptor): 19 nM, EC50 (Collagen-induced platelet aggregation): 100 nM (whole blood), 1 µM (platelet-rich plasma). | [1] |
| 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives | 6-oxo-4-phenyl-hexanoic acid derivative (6a) | Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) | Inverse agonist of RORγt, a potential therapeutic target for immune diseases like psoriasis. | Data not publicly available in the abstract. | [2] |
| (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid | Not specified | Potential target for neurodegenerative diseases | Key intermediate for a therapeutic drug for neurodegenerative diseases. Specific biological activity data is not detailed in the provided information. | Not available. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols typically employed in the evaluation of the biological activities of the compounds listed above.
1. Thromboxane A2 Synthase Inhibition Assay:
-
Source: Gel-filtered human platelets.
-
Methodology: The inhibitory activity of the compounds on thromboxane A2 synthase is typically determined by measuring the production of thromboxane B2 (a stable metabolite of thromboxane A2) from arachidonic acid. Platelet preparations are incubated with the test compound at various concentrations before the addition of arachidonic acid. The reaction is stopped, and the amount of thromboxane B2 is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
2. Radioligand Binding Assay for PGH2/Thromboxane A2 Receptor:
-
Source: Washed human platelets.
-
Methodology: This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor. Platelet membranes are incubated with a specific radioligand (e.g., [3H]SQ 29,548) and varying concentrations of the test compound. After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured by liquid scintillation counting. The IC50 value, the concentration of the compound that displaces 50% of the specific binding of the radioligand, is determined.[1]
3. Platelet Aggregation Assay:
-
Source: Human platelet-rich plasma or whole blood.
-
Methodology: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through a platelet suspension. An aggregating agent, such as collagen, is added to the platelet preparation in the presence of different concentrations of the test compound. The extent of aggregation is recorded over time, and the EC50 value, the concentration of the compound that inhibits aggregation by 50%, is calculated.[1]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Thromboxane A2 signaling pathway and points of inhibition.
Caption: General experimental workflow for activity evaluation.
References
Evaluating the Efficacy of Hexanoic Acid Derivatives: A Comparative Guide
A notable scarcity of publicly available data exists regarding the specific efficacy and biological activities of 6,6-dimethoxyhexanoic acid-based compounds. In light of this, this guide provides a comparative overview of the evaluation methodologies and efficacy of two well-studied classes of related hexanoic acid derivatives: thromboxane A2 (TXA2) receptor antagonists/synthetase inhibitors and skin penetration enhancers. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals working with similar compounds.
Part 1: Hexanoic Acid Derivatives as Thromboxane A2 Receptor Antagonists and Synthetase Inhibitors
A series of 6,6-disubstituted hex-5-enoic acid derivatives have been identified as potent antithrombotic agents that function by inhibiting thromboxane A2 synthetase and antagonizing the TXA2 receptor.[1] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, making its pathway a key target in the treatment of cardiovascular diseases.[2][3]
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of a lead compound, (E)-6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid, and a known comparator, Ridogrel.[1]
| Compound | Target | Assay | IC50/EC50 (nM) |
| (E)-6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid | Thromboxane A2 Synthetase | Inhibition in gel-filtered human platelets | 4.5 ± 0.5 |
| Prostaglandin H2/Thromboxane A2 Receptor | Radioligand binding with [3H]SQ 29,548 in washed human platelets | 19 ± 5 | |
| Collagen-Induced Platelet Aggregation | Human platelet-rich plasma | 1000 | |
| Collagen-Induced Platelet Aggregation | Human whole blood | 100 | |
| Ridogrel | Collagen-Induced Platelet Aggregation | Human platelet-rich plasma | 16000 |
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzyme responsible for synthesizing thromboxane A2.
-
Platelet Preparation: Human platelets are gel-filtered to isolate them from other blood components.
-
Incubation: The isolated platelets are incubated with the test compound at various concentrations.
-
Measurement: The activity of thromboxane A2 synthetase is then measured.[1] A common method involves measuring the production of thromboxane B2 (a stable metabolite of TXA2) using techniques like enzyme-linked immunosorbent assay (ELISA).[4]
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.
This assay determines the affinity of a compound for the TXA2 receptor.[5]
-
Membrane Preparation: Membranes from washed human platelets, which are rich in TXA2 receptors, are prepared.
-
Binding Reaction: The platelet membranes are incubated with a radiolabeled ligand that specifically binds to the TXA2 receptor (e.g., [3H]SQ 29,548) in the presence of varying concentrations of the test compound.[1][6]
-
Separation and Detection: The bound radioligand is separated from the unbound ligand by vacuum filtration. The radioactivity of the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is calculated, indicating its binding affinity for the receptor.[7]
This assay assesses the functional effect of the compound on platelet aggregation.[8]
-
Sample Preparation: Platelet-rich plasma (PRP) or whole blood is prepared from fresh human blood samples.[9]
-
Aggregation Measurement: The PRP or whole blood is placed in an aggregometer, and a baseline light transmittance is established. Collagen, a physiological inducer of platelet aggregation, is added to initiate the process.[10][11][12]
-
Inhibition Assessment: The assay is repeated with the test compound pre-incubated with the PRP or whole blood. The ability of the compound to inhibit the collagen-induced aggregation is measured as a change in light transmittance.
-
Data Analysis: The concentration of the compound that inhibits 50% of the platelet aggregation (EC50) is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Thromboxane A2 signaling pathway in platelets.
Caption: Experimental workflow for collagen-induced platelet aggregation assay.
Part 2: Hexanoic Acid Derivatives as Skin Penetration Enhancers
Substituted 6-aminohexanoic acid derivatives have been investigated for their potential to enhance the transdermal delivery of drugs.[13] These compounds act by reversibly disrupting the barrier function of the stratum corneum, the outermost layer of the skin.[14][15][16]
Quantitative Efficacy Data
The following table presents data on the in vitro skin penetration enhancement of theophylline, a model drug, by various piperazine-2,5-diones derived from amino acids, including a compound related to 6-aminohexanoic acid.[17][18]
| Enhancer Compound | Theophylline Permeated at 1h (µg/cm²) | Enhancement Ratio (at steady state) |
| Control (Theophylline alone) | 0.15 ± 0.03 | 1.0 |
| Alaptide ((S)-8-Methyl-6,9-diazaspiro[4.5]decan-7,10-dione) | 2.25 ± 0.45 | ~2.3 |
| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | 1.80 ± 0.36 | ~2.3 |
Experimental Protocols
This assay measures the amount of a drug that permeates through a skin sample over time.[19][20][21][22][23]
-
Skin Preparation: Full-thickness pig ear skin is commonly used as a model for human skin due to its histological and biochemical similarities.[17] The skin is excised and mounted on a Franz diffusion cell.
-
Experimental Setup: The receptor chamber of the Franz cell is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32-34°C).[17][19]
-
Application of Formulation: The test formulation, containing the drug (e.g., theophylline) and the potential penetration enhancer, is applied to the surface of the skin in the donor chamber.[17]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh solution.
-
Quantification: The concentration of the drug in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[21]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate the enhancement ratio.
This assay evaluates the potential toxicity of the penetration enhancers on skin cells.[24][25]
-
Cell Culture: Human dermal fibroblasts or epidermal keratinocytes are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or crystal violet staining.[24][25] The MTT assay measures the metabolic activity of viable cells, while the crystal violet assay stains the DNA of adherent cells.
-
Data Analysis: The percentage of viable cells is calculated relative to untreated control cells. This helps to determine the concentration at which the compounds may become cytotoxic.
Mechanism of Action and Experimental Workflow Diagrams
Caption: General mechanism of action for chemical skin penetration enhancers.
Caption: Experimental workflow for in vitro skin permeation study using a Franz diffusion cell.
References
- 1. 6,6-Disubstituted Hex-5-enoic acid derivatives as combined thromboxane A2 receptor antagonists and synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. helena.com [helena.com]
- 10. biodatacorp.com [biodatacorp.com]
- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. doaj.org [doaj.org]
- 17. Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. alterlab.co.id [alterlab.co.id]
- 20. Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems [sigmaaldrich.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. 2.5. Penetration Assay with Finite Dosage Using Vertical Franz Diffusion Cells [bio-protocol.org]
- 23. norlab.com [norlab.com]
- 24. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigation of iminosulfuranes as novel transdermal penetration enhancers: enhancement activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: 6,6-Dimethoxyhexanoic Acid and Its Chemical Forebears
In the world of molecular analysis, spectroscopic techniques are the lenses through which scientists can peer into the very structure of compounds. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 6,6-dimethoxyhexanoic acid, a molecule of interest in various synthetic pathways, and its key precursors: 6-oxohexanoic acid and methyl 6,6-dimethoxyhexanoate. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can illuminate the structural transformations that occur during its synthesis.
At a Glance: A Comparative Overview
The journey from the aldehyde functionality in 6-oxohexanoic acid to the protected acetal in this compound, and the corresponding ester, is clearly delineated by distinct spectroscopic markers. The appearance and disappearance of characteristic peaks in their respective spectra serve as definitive evidence of these chemical modifications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features |
| 6-Oxohexanoic Acid | C₆H₁₀O₃ | 130.14 | Aldehyde proton (~9.8 ppm in ¹H NMR), two carbonyl peaks in ¹³C NMR (~178 and ~202 ppm), and a strong C=O stretching band in IR (~1700-1730 cm⁻¹). |
| Methyl 6,6-Dimethoxyhexanoate | C₉H₁₈O₄ | 190.24 | Absence of aldehyde proton, presence of methoxy and ester methyl singlets in ¹H NMR, a characteristic acetal carbon (~104 ppm) in ¹³C NMR, and C-O stretching bands for the acetal and ester in IR. |
| This compound | C₈H₁₆O₄ | 176.21 | Absence of aldehyde proton, presence of methoxy singlets in ¹H NMR, a carboxylic acid proton signal, a characteristic acetal carbon (~104 ppm) and a carboxylic acid carbon (~179 ppm) in ¹³C NMR, and a broad O-H stretch in IR.[1] |
Delving Deeper: A Detailed Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The transformation from an aldehyde to an acetal and the presence of an ester versus a carboxylic acid create significant and predictable shifts in the NMR spectra.
¹H NMR Spectral Data
| Compound | δ 1.0-2.0 (m) | δ 2.2-2.5 (m) | δ 3.2-3.7 (m) | δ 4.3-4.4 (t) | δ 9.8 (t) | Other |
| 6-Oxohexanoic Acid | CH₂ at C3, C4 | CH₂ at C2, C5 | - | - | CHO | - |
| Methyl 6,6-Dimethoxyhexanoate | CH₂ at C3, C4 | CH₂ at C2, C5 | OCH₃ (acetal & ester) | CH | - | - |
| This compound | CH₂ at C3, C4 | CH₂ at C2, C5 | OCH₃ (acetal) | CH | - | COOH (broad) |
¹³C NMR Spectral Data
| Compound | δ 20-45 | δ 51-53 | δ 104 | δ 173-174 | δ 178-179 | δ ~202 |
| 6-Oxohexanoic Acid | C2, C3, C4, C5 | - | - | - | COOH | CHO |
| Methyl 6,6-Dimethoxyhexanoate | C2, C3, C4, C5 | OCH₃ (ester) | CH(OCH₃)₂ | C=O (ester) | - | - |
| This compound | C2, C3, C4, C5 | OCH₃ (acetal) | CH(OCH₃)₂ | - | COOH | - |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly adept at identifying functional groups. The key transformations—oxidation of an aldehyde and the conversion between an ester and a carboxylic acid—are readily observed.
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 6-Oxohexanoic Acid | 2500-3300 (broad) | ~2940, ~2870, ~2720 | ~1715 (acid), ~1725 (aldehyde) | - |
| Methyl 6,6-Dimethoxyhexanoate | - | ~2950, ~2830 | ~1740 (ester) | ~1100-1200 (acetal & ester) |
| This compound | 2500-3300 (very broad) | ~2950, ~2830 | ~1710 (acid) | ~1100-1200 (acetal) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 6-Oxohexanoic Acid | 130 | 112 (M-H₂O), 85, 73, 55 |
| Methyl 6,6-Dimethoxyhexanoate | 190 | 159 (M-OCH₃), 129, 101, 75 |
| This compound | 176 | 159 (M-OH), 145 (M-OCH₃), 113, 75 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general overview of the methodologies employed.
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR of this compound, a few drops of D₂O were added to confirm the exchangeable carboxylic acid proton.
IR Spectroscopy
Infrared spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples (methyl 6,6-dimethoxyhexanoate) were analyzed as a thin film between NaCl plates. Solid samples (6-oxohexanoic acid and this compound) were analyzed as KBr pellets.
Mass Spectrometry
Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The fragmentation patterns were analyzed to identify characteristic fragments for each compound. For this compound, electrospray ionization (ESI) in negative ion mode was also used to observe the deprotonated molecule [M-H]⁻.
Visualizing the Chemical Transformation
The synthetic relationship between these molecules can be visualized as a clear progression of functional group transformations.
Caption: Synthetic pathways to this compound.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The distinct spectral features outlined here serve as reliable tools for reaction monitoring and product characterization in the synthesis of this and related molecules.
Caption: General experimental workflow for spectroscopic analysis.
References
A Comparative Guide to the Performance of 6,6-Dimethoxyhexanoic Acid and Alternatives in Various Solvent Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solubility of 6,6-dimethoxyhexanoic acid and its structural analogs—hexanoic acid, adipic acid monomethyl ester, and 6-oxohexanoic acid—in a range of common laboratory solvents. The selection of an appropriate solvent is critical for the successful application of these molecules in various experimental and developmental workflows, including organic synthesis, purification, formulation, and biological assays. This document presents a summary of estimated and experimentally derived solubility data, a detailed protocol for solubility determination, and a visual representation of the experimental workflow.
Compound Structures and Rationale for Comparison
The compounds compared in this guide share a six-carbon backbone but differ in their terminal functional groups, providing a basis for evaluating the impact of these functionalities on solubility.
-
This compound: A protected aldehyde derivative of a medium-chain carboxylic acid, often used as a linker in bioconjugation and as a building block in organic synthesis. The dimethoxy acetal group offers stability under neutral and basic conditions while allowing for deprotection to the aldehyde under acidic conditions.
-
Hexanoic Acid: A simple, saturated medium-chain fatty acid, serving as a baseline for the solubility of a six-carbon carboxylic acid.
-
Adipic Acid Monomethyl Ester: A mono-esterified dicarboxylic acid, presenting an additional polar functional group (an ester) at the terminus of the six-carbon chain.
-
6-Oxohexanoic Acid: The deprotected aldehyde form of this compound, featuring a reactive aldehyde group that can participate in various chemical reactions.
Comparative Solubility Data
The following table summarizes the solubility of this compound and its alternatives in a variety of solvent media. The data is a combination of experimentally reported values and estimations based on chemical structure and general solubility principles. It is important to note that the solubility of this compound and 6-oxohexanoic acid is largely estimated due to the limited availability of experimental data.
| Solvent | Polarity Index | This compound (Estimated) | Hexanoic Acid | Adipic Acid Monomethyl Ester | 6-Oxohexanoic Acid (Estimated) |
| Water | 9.0 | Slightly Soluble | Slightly Soluble (0.96 g/100 mL) | Soluble | Soluble |
| Methanol (MeOH) | 6.6 | Soluble | Miscible | Soluble | Soluble |
| Ethanol (EtOH) | 5.2 | Soluble | Miscible | Soluble | Soluble |
| Acetone | 5.1 | Soluble | Miscible | Soluble | Soluble |
| Dichloromethane (DCM) | 3.4 | Soluble | Miscible | Soluble | Soluble |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | Miscible | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Miscible | Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Miscible | Soluble | Soluble |
| Hexane | 0.0 | Sparingly Soluble | Miscible | Sparingly Soluble | Insoluble |
Note: "Soluble" indicates that the compound is expected to dissolve to a concentration of at least 50 mg/mL. "Slightly Soluble" indicates a lower but still significant solubility, while "Sparingly Soluble" and "Insoluble" denote very low to negligible solubility. "Miscible" indicates solubility in all proportions.
Experimental Protocol for Solubility Determination
This protocol outlines a standardized method for determining the solubility of a solid compound in a liquid solvent.
Materials:
-
Compound of interest (e.g., this compound)
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
2 mL microcentrifuge tubes or glass vials
-
Pipettes and tips
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of microcentrifuge tubes or vials, each containing 1 mL of a different solvent. An excess is ensured by observing undissolved solid at the end of the equilibration period.
-
Seal the tubes/vials to prevent solvent evaporation.
-
Place the samples in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After 24 hours, remove the samples from the shaker and allow the undissolved solid to settle.
-
For faster separation, centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the top layer of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately weigh an empty, pre-tared vial.
-
Transfer the filtered supernatant to the weighed vial and record the volume.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Weigh the vial with the dried solid.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the tare weight of the vial from the final weight.
-
Determine the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Discussion of Results and Performance Evaluation
The performance of this compound and its alternatives in different solvent media is largely dictated by the polarity of the solvent and the functional groups present on the molecule.
-
Polar Protic and Aprotic Solvents: As expected, all the carboxylic acids show good solubility in polar solvents such as alcohols (methanol, ethanol), acetone, DMSO, and DMF. The polar carboxyl group and, where present, the ester or dimethoxyacetal groups, can engage in hydrogen bonding and dipole-dipole interactions with these solvents.
-
Water: The solubility in water is more nuanced. While hexanoic acid has limited solubility due to its hydrophobic alkyl chain, the presence of additional polar groups in adipic acid monomethyl ester and 6-oxohexanoic acid is expected to enhance their aqueous solubility. The dimethoxyacetal group of this compound is polar but does not contribute to hydrogen bonding as effectively as a hydroxyl or aldehyde group, leading to an estimated slight solubility.
-
Nonpolar Solvents: In nonpolar solvents like hexane, the long alkyl chain of hexanoic acid allows for its miscibility. In contrast, the more polar compounds, including this compound, adipic acid monomethyl ester, and 6-oxohexanoic acid, are expected to have poor solubility in hexane due to the unfavorable interactions between their polar functional groups and the nonpolar solvent.
-
Dichloromethane and Ethyl Acetate: These solvents of intermediate polarity are generally good at dissolving all the tested compounds, as they can effectively solvate both the nonpolar alkyl chain and the polar functional groups.
The choice of solvent for this compound and its analogs is highly dependent on the intended application. For reactions and purifications, polar organic solvents such as ethanol, acetone, and ethyl acetate are generally suitable. For applications requiring aqueous solubility, such as certain biological assays, 6-oxohexanoic acid or adipic acid monomethyl ester may be more appropriate alternatives. The protected nature of this compound makes it a valuable intermediate when the reactivity of the aldehyde needs to be masked, and its solubility profile is compatible with a wide range of common organic solvents. The provided experimental protocol can be used to obtain precise quantitative solubility data for these and other compounds of interest.
A Comparative Guide to Catalytic Systems for the Synthesis of 6,6-Dimethoxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6,6-dimethoxyhexanoic acid, a valuable building block in various chemical and pharmaceutical applications, is not a straightforward single-step catalytic process. A comprehensive review of available literature indicates that a two-step synthetic pathway is the most viable approach. This guide provides a comparative study of different catalytic systems for each step of this synthesis, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the optimal methodology for their specific needs.
The proposed and most chemically feasible synthetic route involves two key transformations:
-
Selective Mono-reduction of Adipic Acid: One of the two carboxylic acid functionalities of adipic acid is selectively reduced to an aldehyde, yielding 6-oxohexanoic acid.
-
Acetalization of 6-Oxohexanoic Acid: The aldehyde group of 6-oxohexanoic acid is then protected as a dimethyl acetal to give the final product, this compound.
This guide will delve into the catalytic systems available for each of these crucial steps.
Step 1: Selective Catalytic Reduction of Adipic Acid to 6-Oxohexanoic Acid
The primary challenge in this step is to achieve selective reduction of only one of the two carboxylic acid groups of adipic acid. Various catalytic systems have been explored for the reduction of carboxylic acids to aldehydes, with some offering the potential for chemoselectivity.
Comparison of Catalytic Systems for Selective Reduction
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 6-oxohexanoic acid (%) | Selectivity (%) | Reference |
| Heterogeneous Catalysis | |||||||
| Pt/MoO₃ | H₂ | Water | 150-200 | 4-8 | Moderate | Moderate-High | [1] |
| Poisoned Palladium (e.g., Lindlar's catalyst) | H₂ | Organic Solvent (e.g., Toluene) | 25-80 | 2-6 | High | High | [2] |
| Homogeneous Catalysis | |||||||
| B(C₆F₅)₃ | Hydrosilanes (e.g., Et₃SiH) | Dichloromethane | 25 | 1-3 | Good to Excellent | High | [3] |
| Nickel complex with dimethyl dicarbonate | Diphenylsilane | Tetrahydrofuran | 25 | 12 | Good | High | [4] |
| Rhenium carbonyl (Re₂(CO)₁₀) / photoredox | Triethylsilane | Acetonitrile | Ambient | 12-24 | Moderate to Good | High | [4][5] |
Note: The yields and selectivities are generalized from literature on similar dicarboxylic acid reductions and may require optimization for adipic acid.
Experimental Protocols for Selective Reduction
Method A: Heterogeneous Catalysis using a Poisoned Palladium Catalyst
-
Catalyst Preparation: A poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), is prepared or obtained commercially.
-
Reaction Setup: Adipic acid (1 equivalent) is dissolved in an appropriate organic solvent (e.g., toluene) in a high-pressure reactor. The poisoned palladium catalyst (typically 1-5 mol%) is added to the solution.
-
Reaction Conditions: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-10 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C).
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to isolate 6-oxohexanoic acid.
Method B: Homogeneous Catalysis using B(C₆F₅)₃
-
Reaction Setup: To a solution of adipic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon), the catalyst B(C₆F₅)₃ (0.05-1 mol%) is added.
-
Addition of Reducing Agent: A hydrosilane, such as triethylsilane (Et₃SiH, 1.1-1.5 equivalents), is added dropwise to the reaction mixture at room temperature.
-
Reaction and Work-up: The reaction is stirred at room temperature for 1-3 hours. The reaction is then quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography.
Logical Workflow for Selective Reduction
Caption: Workflow for the selective reduction of adipic acid.
Step 2: Catalytic Acetalization of 6-Oxohexanoic Acid
The second step involves the protection of the aldehyde functionality of 6-oxohexanoic acid as a dimethyl acetal, leaving the carboxylic acid group intact. This is typically achieved through acid-catalyzed reaction with methanol.
Comparison of Catalytic Systems for Acetalization
| Catalyst System | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 6,6-dimethoxy-hexanoic acid (%) | Reference |
| Homogeneous Acid Catalysis | ||||||
| Hydrochloric Acid (HCl) | Methanol | Methanol | 0 - 25 | 1 - 4 | High | [6] |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol | Toluene | Reflux (with water removal) | 2 - 6 | High | [6] |
| Heterogeneous Acid Catalysis | ||||||
| Perchloric acid on silica gel (HClO₄-SiO₂) | Trimethyl orthoformate | Methanol | 25 | 0.5 - 2 | Very High | [7] |
| Zirconium tetrachloride (ZrCl₄) | Methanol | Dichloromethane | 25 | 1 - 3 | High | [7] |
| Photocatalysis | ||||||
| Thioxanthenone | Methanol | Acetonitrile | Ambient | 12 - 24 | High | [8] |
Experimental Protocols for Acetalization
Method A: Homogeneous Acid Catalysis with HCl
-
Reaction Setup: 6-Oxohexanoic acid (1 equivalent) is dissolved in an excess of anhydrous methanol.
-
Catalyst Addition: A catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%) is added to the solution at 0 °C.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 1-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is neutralized with a mild base (e.g., sodium bicarbonate solution). The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Method B: Heterogeneous Acid Catalysis with Perchloric Acid on Silica Gel
-
Catalyst Preparation: Perchloric acid adsorbed on silica gel is prepared according to literature procedures or obtained commercially.
-
Reaction Setup: 6-Oxohexanoic acid (1 equivalent) and trimethyl orthoformate (1.2 equivalents) are dissolved in methanol.
-
Catalyst Addition and Reaction: The HClO₄-SiO₂ catalyst (a catalytic amount) is added to the solution, and the mixture is stirred at room temperature.
-
Work-up: After completion of the reaction (monitored by TLC), the catalyst is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography if necessary.
Experimental Workflow for Acetalization
Caption: Workflow for the acetalization of 6-oxohexanoic acid.
Overall Synthetic Pathway
The two-step synthesis of this compound from adipic acid is a reliable approach. The choice of catalytic system for each step will depend on factors such as substrate sensitivity, desired yield, cost, and environmental considerations. Heterogeneous catalysts offer advantages in terms of ease of separation and reusability, while homogeneous catalysts may provide higher activity and selectivity under milder conditions. The provided data and protocols serve as a foundation for developing an efficient and optimized synthesis of this valuable molecule.
Caption: Overall synthetic pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 5. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 8. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03605E [pubs.rsc.org]
cross-validation of analytical techniques for 6,6-dimethoxyhexanoic acid quantification
A comprehensive cross-validation of analytical techniques for the precise quantification of 6,6-dimethoxyhexanoic acid is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the primary analytical methodologies, complete with supporting data for structurally similar compounds, detailed experimental protocols, and workflow visualizations.
Comparison of Analytical Techniques
The quantification of this compound, a dicarboxylic acid derivative, is predominantly achieved through two major analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like dicarboxylic acids, a derivatization step is typically required to increase their volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of a wide range of compounds in complex biological matrices. Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention.
The following table summarizes the performance characteristics of these techniques based on data from the analysis of analogous dicarboxylic and short-chain fatty acids.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) | LC-MS/MS (with Derivatization) |
| **Linearity (R²) ** | >0.99 | >0.95 | >0.99 |
| Limit of Detection (LOD) | ng/mL to µg/L range | ng/mL to µg/mL range | fg to pg levels |
| Limit of Quantification (LOQ) | µg/L to µg/mL range | ng/mL to µg/mL range | fg to pg levels |
| Precision (%RSD) | <15% | <15% | <15% |
| Sample Throughput | Lower | Higher | Moderate |
| Matrix Effects | Less prone | More prone | Variable |
Experimental Workflow
A typical analytical workflow for the quantification of this compound involves several key stages from sample acquisition to data analysis. This process is designed to ensure accuracy, precision, and reproducibility of the results.
Safety Operating Guide
Essential Safety and Disposal Procedures for 6,6-dimethoxyhexanoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 6,6-dimethoxyhexanoic acid (CAS No. 153706-85-5) was found. The following disposal procedures are based on general best practices for laboratory chemical waste and information from the SDS of structurally similar compounds, such as other organic acids. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Proper disposal of this compound is crucial for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Equipment |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | A standard laboratory coat |
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Collection: Carefully collect the absorbed material into a suitable, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Procedure
The disposal of this compound should be handled as hazardous waste. Do not dispose of this chemical down the drain.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
-
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6,6-dimethoxyhexanoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6,6-dimethoxyhexanoic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact with skin and eyes. The substance is classified as corrosive and can cause burns[1]. The following table summarizes the required personal protective equipment.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield. | Use of a face shield in conjunction with goggles offers maximum protection against splashes and sprays of the chemical[2][3][4]. Standard safety glasses must meet ANSI Z87.1 standards or equivalent[4]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact. Contaminated gloves should be disposed of in accordance with laboratory practices[2]. |
| Body | A complete lab coat or a chemical-resistant suit. | Protective clothing should be selected based on the concentration and amount of the substance being handled[2]. This provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required. | A particle respirator (P95 or P1) may be used for nuisance exposures[2]. For significant vapor or aerosol generation, a full-facepiece, air-purifying, canister-equipped respirator is recommended[3]. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure[1].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[7].
Storage:
-
Store in a cool, dry, and well-ventilated area[1].
-
Keep the container tightly closed to prevent contamination and leakage[1][7].
-
Store in a designated corrosives area[1].
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the chemical and its container at an approved waste disposal facility[1][5]. Do not dispose of it down the drain[2].
-
Containers must be properly labeled as "HAZARDOUS WASTE" and include the chemical name and composition[8].
-
Ensure containers are tightly capped at all times, except when adding waste[8].
-
For spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in a suitable container for disposal[7].
Emergency Procedures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1][6].
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician[1].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[2][6].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance[1][5].
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. osha.gov [osha.gov]
- 4. osha.gov [osha.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
